5-Methyl-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-4,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGXYVCFHDTRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNCC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585677 | |
| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123593-99-7 | |
| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 5-Methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental physicochemical properties, experimental determination methods, and biological significance of 5-Methyl-1,2,3,4-tetrahydroisoquinoline. The information is tailored for professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on delivering precise data and actionable protocols.
Core Physicochemical Properties
This compound is a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds.[1][2][3] The methyl substitution at the 5-position influences its physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic profile.
While specific experimental data for the 5-methyl derivative is limited in publicly accessible literature, the properties of the parent compound, 1,2,3,4-tetrahydroisoquinoline, provide a valuable baseline for estimation.
Table 1: Physicochemical Data for this compound and the Parent Compound
| Property | This compound | 1,2,3,4-tetrahydroisoquinoline (Parent Compound) | Data Source |
| Molecular Formula | C₁₀H₁₃N | C₉H₁₁N | [4] |
| Molecular Weight | 147.22 g/mol | 133.19 g/mol | [4][5] |
| Physical Form | Solid | Clear yellow to brown liquid | [6] |
| pKa (Strongest Basic) | Predicted value similar to parent | 9.36 - 9.66 (Predicted) | [6][7] |
| logP (Octanol-Water) | Predicted to be higher than parent | 1.31 - 1.57 (Predicted) | [7] |
| Melting Point | Not Available | -30 °C | [6][8][9] |
| Boiling Point | Not Available | 232-233 °C | [6][8][9] |
| Water Solubility | Not Available | 20 g/L at 20°C | [6][9] |
| Density | Not Available | 1.064 g/mL at 25 °C | [6][9] |
Note: The addition of a methyl group is expected to increase the lipophilicity (logP) and molecular weight, while potentially having a minor effect on the pKa.
Experimental Protocols for Property Determination
Accurate determination of the physicochemical properties outlined above is fundamental for drug development. Standardized experimental protocols are crucial for generating reliable and reproducible data.
The pKa, a measure of the basicity of the secondary amine in the tetrahydroisoquinoline ring, is a key determinant of the compound's ionization state at physiological pH.
Principle: This method involves the gradual neutralization of an acidic solution of the analyte with a standardized basic solution. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.[10]
Methodology:
-
Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a water-ethanol mixture for compounds with limited aqueous solubility).[11] A standardized solution of a strong acid (e.g., HCl) is added in excess.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.
-
Monitoring: The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the curve (or the peak of the first derivative plot). The pKa corresponds to the pH at the volume of titrant that is half of the equivalence point volume.[10]
Caption: Workflow for pKa Determination by Titration.
The partition coefficient (logP) quantifies the lipophilicity of a compound, which is critical for predicting its absorption, distribution, and ability to cross biological membranes.[12][13]
Principle: The shake-flask method directly measures the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol and water. The ratio of the solute's concentration in the two phases gives the partition coefficient.[12][13]
Methodology:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous buffer). This solution is then combined with a precise volume of the other phase (n-octanol).
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) for a sufficient period to allow equilibrium to be reached (typically several hours).[12]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[13]
Biological Significance and Activity of the THIQ Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in the development of therapeutic agents. THIQ-based compounds, both natural and synthetic, exhibit a wide array of pharmacological activities, including antibacterial, anticancer, and neurotropic effects.[1][3][14][15] The biological activity of these compounds is intimately linked to their physicochemical properties. For instance, lipophilicity (logP) and basicity (pKa) govern how a molecule interacts with its biological target and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 5. N-Methyl-1,2,3,4-tetrahydroisoquinoline [webbook.nist.gov]
- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 7. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scielo.br [scielo.br]
- 12. ftloscience.com [ftloscience.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Methyl-1,2,3,4-tetrahydroisoquinoline: Structure, and Synthesis Context
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of 5-Methyl-1,2,3,4-tetrahydroisoquinoline, focusing on its chemical structure and established IUPAC nomenclature. While specific experimental data and detailed protocols for this particular compound are not extensively available in peer-reviewed literature, this document summarizes the broader context of the tetrahydroisoquinoline scaffold, which is of significant interest in medicinal chemistry.
Chemical Structure and IUPAC Name
The foundational information for this compound is its precise chemical identity.
IUPAC Name: this compound[1]
Chemical Formula: C₁₀H₁₃N[1]
CAS Number: 123593-99-7[1]
The structure consists of a tetrahydroisoquinoline core, which is a bicyclic system composed of a benzene ring fused to a dihydropyridine ring, with a methyl group substituted at the 5th position of the aromatic ring.
Caption: 2D Chemical Structure of this compound.
Quantitative Data
A thorough search of scientific databases did not yield specific quantitative biological data, such as IC₅₀, Kᵢ, or MIC values, for this compound. The broader class of tetrahydroisoquinoline derivatives, however, exhibits a wide range of biological activities with reported potency. For instance, certain derivatives have shown anti-angiogenesis activity with IC₅₀ values in the micromolar range, and others have demonstrated KRas inhibition with IC₅₀ values from 0.9 to 10.7 μM in colon cancer cell lines.[2] Additionally, some tetrahydroisoquinoline compounds have been identified as phosphodiesterase 4B (PDE4B) inhibitors with IC₅₀ values ranging from 0.95 to 23.25 μM.[3]
Experimental Protocols
General Synthetic Workflow for Tetrahydroisoquinolines
The following diagram illustrates a generalized workflow for the Pictet-Spengler reaction, a common method for synthesizing the tetrahydroisoquinoline scaffold.[4][5]
Caption: Generalized workflow of the Pictet-Spengler reaction for tetrahydroisoquinoline synthesis.
Representative Experimental Protocol: Synthesis of 5-amino-1,2,3,4-tetrahydroisoquinoline
While a specific protocol for the 5-methyl derivative is unavailable, the following procedure for a related compound, 5-amino-1,2,3,4-tetrahydroisoquinoline, provides insight into the synthetic methodology.
A solution of 5-aminoisoquinoline (20 g) in glacial acetic acid (500 ml) was subjected to hydrogenation in the presence of a platinum oxide catalyst (2.0 g).[6] The reaction was conducted at room temperature under a hydrogen pressure of approximately 345 kilopascals until the uptake of hydrogen ceased.[6]
Biological Significance and Signaling Pathways
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[2][4] These activities include antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][4]
Specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, studies on related tetrahydroisoquinoline derivatives have implicated several mechanisms of action. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine, is suggested to exert its neuroprotective effects through monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism of the glutamatergic system.[7][8][9] Other derivatives have been shown to interact with various receptors and enzymes, highlighting the therapeutic potential of this chemical class.[3] For example, certain tetrahydroisoquinoline-based aldoximes have been found to induce mitochondria-mediated apoptosis through the ERK1/2 and p38-MAPK signaling pathways.[10]
References
- 1. This compound | 123593-99-7 [sigmaaldrich.com]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Overview of Its Synthesis, Discovery, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds of significant pharmacological importance.[1] This heterocyclic core is a key component in numerous alkaloids and has been extensively explored in medicinal chemistry, leading to the development of agents with diverse biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][2] This technical guide focuses on 5-Methyl-1,2,3,4-tetrahydroisoquinoline, a specific derivative of the THIQ family. While detailed historical and biological data exclusively for this compound are limited in publicly accessible literature, this document provides a comprehensive overview of the discovery and history of the parent THIQ scaffold, established synthetic methodologies, and the known biological activities of closely related analogs. This information serves as a crucial foundation for researchers and drug development professionals interested in the potential of 5-methyl-THIQ and its derivatives.
Discovery and History of the Tetrahydroisoquinoline Core
The journey into the synthesis of the tetrahydroisoquinoline core began in the late 19th and early 20th centuries with the pioneering work on isoquinoline alkaloids. A pivotal moment in the history of THIQ synthesis was the development of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, and it remains a cornerstone for the synthesis of THIQs and related β-carbolines.[1]
Another classical and historically significant method is the Bischler-Napieralski reaction , which allows for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be reduced to the corresponding tetrahydroisoquinolines.[3] These foundational reactions opened the door to the synthesis of a vast library of THIQ derivatives, enabling the exploration of their structure-activity relationships (SAR) and therapeutic potential.
While the specific discovery of this compound is not well-documented in seminal literature, its existence and basic properties are noted in chemical supplier databases, identified by its CAS number 123593-99-7.[4] Its study is likely embedded within broader research programs exploring the impact of aromatic substitution on the pharmacological profile of the THIQ scaffold.
Synthetic Methodologies
The synthesis of this compound and its derivatives can be approached through established methods for constructing the THIQ core. The primary challenge lies in the selection of an appropriately substituted starting material.
Pictet-Spengler Reaction
The Pictet-Spengler reaction offers a direct and efficient route. The synthesis of this compound would logically start from 2-(2-methylphenyl)ethanamine.
Experimental Protocol (General Pictet-Spengler Reaction):
-
Reaction Setup: To a solution of the β-arylethylamine (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add the aldehyde or ketone (1-1.2 equivalents).
-
Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or BF₃·OEt₂) to the mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tetrahydroisoquinoline.[1]
Bischler-Napieralski Reaction followed by Reduction
This two-step sequence provides an alternative route.
Experimental Protocol (General Bischler-Napieralski/Reduction):
-
Amide Formation: Acylate the corresponding β-phenylethylamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) to form the N-acyl derivative.
-
Cyclization (Bischler-Napieralski): Treat the N-acyl-β-phenylethylamine with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heat to effect cyclization to the 3,4-dihydroisoquinoline intermediate.[3]
-
Reduction: Reduce the resulting dihydroisoquinoline using a suitable reducing agent, such as sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (e.g., H₂/Pd-C), to afford the final tetrahydroisoquinoline.[3]
-
Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is scarce, the broader class of THIQ derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities. The substitution pattern on both the aromatic ring and the nitrogen atom significantly influences the biological profile.
Anticancer Activity
Numerous THIQ derivatives have been evaluated for their potential as anticancer agents.[2][5][6] One of the targeted mechanisms is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway .[5] NF-κB is a transcription factor that plays a critical role in inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of several cancers. Certain THIQ derivatives have been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of pro-survival genes and inducing apoptosis in cancer cells.[5]
Table 1: Representative Anticancer Activity of THIQ Analogs
| Compound Class | Cancer Cell Lines | Mechanism of Action | Reported Activity (GI₅₀/IC₅₀) |
| 1,2,3,4-Tetrahydroisoquinoline derivatives | Various human cancer cell lines | NF-κB nuclear translocation blockage | 1.591 to 2.281 μM[5] |
| Substituted Tetrahydroisoquinolines | HCT116, MDA-MB-231, HepG2, A375 | Inhibition of cell proliferation | Good inhibitory activities[6] |
| Tetrahydroisoquinoline derivatives | Colon cancer cell lines | KRas inhibition | Moderate to high activity[2] |
Neuropharmacological Activities
The structural similarity of the THIQ core to endogenous neurochemicals has prompted extensive investigation into its effects on the central nervous system. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a positional isomer of the title compound) has been studied for its neuroprotective and antidepressant-like effects. It is known to be a moderate inhibitor of monoamine oxidase (MAO A/B).[7] Other THIQ derivatives have been explored as dopamine D₂ receptor antagonists and for their potential in treating neurodegenerative disorders.[8]
Other Reported Activities
The therapeutic potential of THIQs extends to various other areas, including:
Conclusion
This compound belongs to a class of compounds with a rich history and profound importance in medicinal chemistry. While specific data on this particular derivative is limited, the foundational knowledge of the synthesis and diverse biological activities of the broader tetrahydroisoquinoline family provides a strong starting point for future research. The established synthetic routes, such as the Pictet-Spengler and Bischler-Napieralski reactions, are readily adaptable for its preparation. The known anticancer and neuropharmacological activities of related analogs suggest that this compound could be a valuable candidate for further investigation in drug discovery programs. This guide serves to equip researchers and scientists with the fundamental knowledge required to explore the potential of this and other novel tetrahydroisoquinoline derivatives.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. This compound | 123593-99-7 [sigmaaldrich.com]
- 5. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5-Methyl-1,2,3,4-tetrahydroisoquinoline and its Congeners: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
InChIKey for 5-Methyl-1,2,3,4-tetrahydroisoquinoline: QZGXYVCFHDTRMW-UHFFFAOYSA-N
This technical guide provides a comprehensive overview of this compound, a member of the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs). While specific experimental data for the 5-methyl derivative is limited in publicly available literature, this document summarizes the well-established synthetic protocols, diverse biological activities, and structure-activity relationships (SAR) of the THIQ scaffold, offering valuable insights for researchers in medicinal chemistry and drug discovery.
The THIQ nucleus is a prominent structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological properties.[1][2][3] This has established the THIQ framework as a "privileged scaffold" in the design of novel therapeutic agents.[4]
General Synthetic Strategies for the Tetrahydroisoquinoline Core
The construction of the 1,2,3,4-tetrahydroisoquinoline skeleton is a well-documented area of organic synthesis. Several classical and modern methodologies are employed, allowing for the introduction of diverse substituents and the generation of chemical libraries for biological screening.
Key Synthetic Protocols:
-
Pictet-Spengler Reaction: This is a cornerstone reaction for THIQ synthesis, involving the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[5] The reaction is versatile and has been adapted for asymmetric synthesis to produce enantiomerically pure THIQs.[6]
-
Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the corresponding THIQ.[6]
-
Pomeranz-Fritsch-Bobbitt Reaction: This reaction provides access to the isoquinoline core, which can then be reduced to the tetrahydroisoquinoline.
-
Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool for the rapid and efficient synthesis of structurally diverse THIQ derivatives from simple starting materials in a one-pot fashion.[5][6] These reactions are highly valued for their atom economy and ability to generate complex molecules with high yields.[6]
Below is a generalized workflow for the Pictet-Spengler reaction, a fundamental method for synthesizing the THIQ core.
Caption: A diagram illustrating the key steps of the Pictet-Spengler reaction for the synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold.
Biological Activities and Therapeutic Potential of Tetrahydroisoquinolines
The THIQ scaffold is associated with a broad spectrum of biological activities, making it a focal point for drug development in various therapeutic areas.[3][7] The pharmacological profile of a specific THIQ derivative is highly dependent on the nature and position of its substituents.
Table 1: Summary of Biological Activities of the Tetrahydroisoquinoline Scaffold
| Biological Activity | Description | Key Molecular Targets (Examples) |
| Anticancer | THIQ derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] They can interfere with tumor growth, metastasis, and angiogenesis.[8] | DNA, Tubulin, Kinases, CXCR4[8] |
| Antimicrobial | The scaffold has been incorporated into compounds with activity against bacteria, fungi, and parasites. | DNA gyrase, various microbial enzymes[6] |
| Antiviral | Certain THIQ analogs have shown promise as antiviral agents, including activity against HIV. | Reverse transcriptase, integrase |
| Neuropharmacological | THIQs can act on the central nervous system and have been investigated for their potential in treating neurodegenerative diseases, depression, and as anticonvulsants.[9] | Dopamine receptors, NMDA receptors, Monoamine oxidase (MAO)[9][10] |
| Anti-inflammatory | Some derivatives exhibit anti-inflammatory properties. | Cyclooxygenase (COX), various inflammatory mediators |
Structure-Activity Relationship (SAR) Insights:
The biological activity of THIQ derivatives can be significantly modulated by the substituents on the aromatic ring, the nitrogen atom, and the C1 position.[1][3] For instance, the introduction of specific functional groups can enhance potency and selectivity for a particular biological target. SAR studies are crucial for optimizing lead compounds and developing drug candidates with improved efficacy and safety profiles.[1][3]
Experimental Protocols
While specific protocols for this compound are not detailed in the provided search results, general methodologies for the synthesis and biological evaluation of THIQs are well-established.
General Experimental Workflow for Synthesis and Evaluation:
The following diagram outlines a typical workflow for the synthesis and biological screening of novel THIQ derivatives.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]
An In-depth Technical Guide on the Core Mechanism of Action of 5-Methyl-1,2,3,4-tetrahydroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ). While research specifically on the 5-methyl derivative is limited, this document synthesizes the available data, primarily focusing on its activity as an inhibitor of Mycobacterium tuberculosis (M. tb) ATP synthase. To provide a broader context, the known biological activities of the parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), and its derivatives are also discussed. This guide includes quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathway and experimental workflows to support further research and drug development efforts.
Introduction to 1,2,3,4-tetrahydroisoquinolines (THIQs)
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] THIQ-based compounds have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, and neuroprotective agents.[3][4][5] Their diverse pharmacological profiles stem from their ability to interact with various biological targets, including G-protein coupled receptors, enzymes, and ion channels. The substitution pattern on the THIQ core plays a crucial role in determining the specific biological activity and potency of these molecules.[3]
The Primary Mechanism of Action of this compound: Inhibition of M. tb ATP Synthase
The most specific evidence for the mechanism of action of this compound comes from a study identifying it as a modest inhibitor of Mycobacterium tuberculosis ATP synthase.[6] ATP synthase is a critical enzyme for bacterial energy metabolism, making it an attractive target for the development of new antibacterial agents.[7][8]
Signaling Pathway
5-Me-THIQ is proposed to inhibit the F1F0-ATP synthase in M. tuberculosis. This enzyme utilizes the proton motive force generated by the electron transport chain to synthesize ATP. Inhibition of ATP synthase disrupts the energy homeostasis of the bacterium, leading to cell death.
Quantitative Data
The inhibitory activity of a series of 5,8-disubstituted tetrahydroisoquinolines against M. tb H37Rv and their effect on M. tb ATP synthase have been evaluated. The data for the 5-methyl substituted analogue and related compounds are summarized below.
| Compound ID | 5-Substituent | 8-Substituent | M. tb H37Rv MIC (µM) | M. tb ATP Synthase Inhibition (%) @ 10 µM |
| 56 | -H | -Br | >50 | ND |
| 57 | -Me | -Br | >50 | ND |
| 13 | -H | N-methylpiperazine | 1.8 | 45 |
| 14 | -Me | N-methylpiperazine | 1.0 | 35 |
| Data extracted from Lu, G. et al. (2017). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis.[6] | ||||
| ND: Not Determined |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of this compound Derivatives
A common synthetic route to 5-substituted tetrahydroisoquinolines involves the use of the appropriate 5-substituted-8-bromoisoquinolines as starting materials.[6]
Detailed Protocol:
-
Starting Material: Commercially available 5-methyl-8-bromoisoquinoline.
-
N-Substitution: The nitrogen of the isoquinoline ring is typically functionalized first. This can be achieved through various standard organic chemistry reactions such as reductive amination or acylation followed by reduction.
-
Reduction of the Isoquinoline Core: The isoquinoline ring system is reduced to the tetrahydroisoquinoline scaffold. A common method is the use of a reducing agent like sodium cyanoborohydride (NaCNBH3).
-
Substitution at the 8-position: Further diversification can be achieved at the 8-position, for instance, through a Suzuki coupling reaction to introduce various aryl or heteroaryl groups.[6]
M. tb H37Rv Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).
-
Assay Plate Preparation: Compounds are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tb H37Rv is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.
M. tb ATP Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP synthesis activity of isolated M. tb ATP synthase.
Protocol:
-
Preparation of Inverted Membrane Vesicles (IMVs): IMVs containing the F1F0-ATP synthase are prepared from M. smegmatis or M. tuberculosis.
-
Assay Buffer: A suitable buffer containing substrates for the electron transport chain (e.g., NADH or succinate) and ADP is used.
-
ATP Detection: The amount of ATP produced is quantified using a luciferase-based ATP detection reagent (e.g., CellTiter-Glo®).
-
Assay Procedure: a. The test compound (e.g., at a concentration of 10 µM) is pre-incubated with the IMVs. b. The ATP synthesis reaction is initiated by the addition of substrates. c. After a defined incubation period, the luciferase reagent is added, and the resulting luminescence is measured.
-
Data Analysis: The percentage of inhibition is calculated by comparing the luminescence signal in the presence of the compound to that of a vehicle control.
Broader Pharmacological Context of THIQ Derivatives
While the primary evidence for 5-Me-THIQ points towards antibacterial activity, the broader class of THIQ derivatives has been shown to interact with a variety of other biological targets, suggesting that 5-Me-THIQ could have other, as yet unexplored, mechanisms of action.
-
Anticancer Activity: Some THIQ alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[4]
-
Neuropharmacology: THIQ derivatives have been investigated as modulators of NMDA receptors and have shown potential in the context of neurodegenerative diseases.[2]
-
Antiviral and Antifungal Activities: The THIQ scaffold has been identified in compounds with activity against a range of viruses and fungi.[3]
Structure-Activity Relationships (SAR)
The study by Lu et al. provides some initial insights into the SAR of 5,8-disubstituted THIQs as anti-mycobacterial agents.[6]
-
Lipophilicity: There is a general trend of improved potency with increased lipophilicity.
-
5-Position Substitution: Large substituents, such as a benzyl group, at the 5-position are well-tolerated. The methyl group in 5-Me-THIQ is a small, lipophilic substituent that is consistent with this observation.
-
8-Position Substitution: An N-methylpiperazine group at the 8-position appears to be a preferred substituent for activity.
Conclusion and Future Directions
The current body of evidence strongly suggests that this compound acts as an inhibitor of Mycobacterium tuberculosis ATP synthase. This provides a clear direction for its potential development as an anti-tubercular agent. However, the data is currently limited to a single primary study.
Future research should focus on:
-
Confirmation of Target Engagement: Direct binding studies and enzymatic assays with purified M. tb ATP synthase are needed to confirm the mechanism of action and determine key binding parameters such as IC50 and Ki values.
-
Spectrum of Activity: The activity of 5-Me-THIQ should be evaluated against a broader panel of bacterial and fungal pathogens.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies are required to assess the drug-like properties and safety profile of 5-Me-THIQ.
-
Exploration of Other Potential Mechanisms: Given the diverse pharmacology of the THIQ scaffold, investigating other potential biological targets of 5-Me-THIQ is warranted.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Antitumor Activity of Tetrahydroisoquinoline Analogues 3-epi-Jorumycin and 3-epi-Renieramycin G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroisoquinolines affect the whole-cell phenotype of Mycobacterium tuberculosis by inhibiting the ATP-dependent MurE ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Screening the Biological Activity of 5-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches for specific biological activity data, experimental protocols, and signaling pathways for 5-Methyl-1,2,3,4-tetrahydroisoquinoline did not yield sufficient quantitative results to create a detailed, compound-specific technical guide as requested. The information presented herein is a broader technical overview of the biological activities associated with the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, providing a foundational framework for the potential screening of the 5-methyl derivative.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a wide array of natural products and synthetic molecules of significant interest in medicinal chemistry.[1][2] Compounds bearing this scaffold have demonstrated a diverse range of pharmacological activities, including but not limited to, anticancer, antimicrobial, neuroprotective, and cardiovascular effects.[1][2][3] The biological versatility of the THIQ nucleus makes it a "privileged scaffold" in drug discovery, prompting extensive research into the synthesis and biological evaluation of its derivatives. This guide outlines a generalized approach to the biological activity screening of THIQ compounds, with a focus on methodologies and conceptual frameworks that would be applicable to the specific, yet sparsely documented, this compound.
Potential Biological Activities of the Tetrahydroisoquinoline Scaffold
Based on extensive research into the THIQ class of compounds, several key areas of biological activity have been identified as potential starting points for the screening of this compound.
Anticancer Activity
Numerous THIQ derivatives have been investigated for their potential as anticancer agents.[4][5] Their mechanisms of action are varied and can include the inhibition of key enzymes involved in cell cycle progression and proliferation.
Table 1: Representative Anticancer Activity of Tetrahydroisoquinoline Derivatives
| Compound Class | Target/Assay | Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| Substituted THIQs | KRas Inhibition | Various Colon Cancer | 0.9 - 10.7 µM | [5] |
| Thieno[2,3-c]isoquinolines | CDK2 Inhibition | A549 (Lung Cancer) | 0.155 µM | [4] |
| Thieno[2,3-c]isoquinolines | DHFR Inhibition | MCF7 (Breast Cancer) | 0.170 µM | [4] |
Antimicrobial Activity
The THIQ scaffold has also been explored for its potential in combating bacterial and fungal infections.[1][2]
Neuroprotective and Neuromodulatory Activity
Perhaps one of the most well-documented areas of THIQ pharmacology is their interaction with the central nervous system. Derivatives have been shown to possess neuroprotective properties and to interact with various neurotransmitter receptors.[6] For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (a structural isomer of the topic compound) is an endogenous substance with demonstrated neuroprotective and antidepressant-like effects, acting as a moderate inhibitor of monoamine oxidase (MAO A/B).
Experimental Protocols: A Generalized Approach
Primary In Vitro Assays
-
Enzyme Inhibition Assays:
-
Kinase Assays (e.g., CDK2, as per similar compounds): Assays can be performed using purified recombinant enzymes. The activity is typically measured by quantifying the phosphorylation of a substrate, often via luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based methods.
-
DHFR Inhibition Assay: This can be a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.
-
Monoamine Oxidase (MAO) Inhibition Assay: A common method involves using a fluorometric substrate (e.g., Amplex® Red) where the fluorescence intensity is proportional to MAO activity.
-
-
Receptor Binding Assays:
-
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This involves incubating the compound with a preparation of cells or tissues expressing the receptor of interest in the presence of a radiolabeled ligand. The amount of bound radioactivity is then measured to determine the displacement by the test compound.
-
-
Cell-Based Assays:
-
Cytotoxicity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells and are used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Antimicrobial Assays (e.g., Broth Microdilution): This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various strains of bacteria and fungi.
-
Secondary and Follow-up Assays
-
Mechanism of Action Studies: For compounds showing significant activity in primary screens, further assays are conducted to elucidate their mechanism of action. This could involve Western blotting to look at changes in protein expression in relevant signaling pathways, or more complex cell-based functional assays.
-
In Vivo Models: Promising candidates from in vitro studies would then be evaluated in animal models of disease to assess their efficacy and pharmacokinetic properties.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of a screening strategy, the following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow and a representative signaling pathway that could be modulated by a THIQ derivative.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Endogenous Alkaloids Structurally and Functionally Akin to 5-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of endogenous alkaloids that are structurally and functionally similar to 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ). The focus is on their biosynthesis, pharmacological activities, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry.
Introduction to Endogenous Tetrahydroisoquinolines
Tetrahydroisoquinolines (THIQs) represent a broad class of alkaloids found in both plants and animals. In mammals, a number of these compounds are synthesized endogenously through the Pictet-Spengler condensation of biogenic amines, such as dopamine, with aldehydes or α-keto acids. These endogenous THIQs are of significant interest due to their structural similarity to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and their potential involvement in various neurological processes and disorders.
This compound (5-Me-THIQ) is a member of this family, and while its specific endogenous presence and roles are still under investigation, several structurally related alkaloids have been identified and characterized in the mammalian brain. These compounds exhibit a range of biological activities, including neuroprotection, neurotoxicity, and modulation of key neurotransmitter systems. This guide will focus on the most well-characterized endogenous THIQs that share structural and functional similarities with 5-Me-THIQ.
Biosynthesis of Endogenous Tetrahydroisoquinolines
The primary route for the biosynthesis of endogenous THIQs is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. In the context of endogenous alkaloids similar to 5-Me-THIQ, the key precursors are dopamine and its metabolites, which condense with aldehydes such as acetaldehyde (derived from ethanol metabolism) or pyruvic acid.
Biosynthesis of Endogenous THIQs via Pictet-Spengler Reaction
Structurally and Functionally Similar Endogenous Alkaloids
Several endogenous THIQs share the core 1,2,3,4-tetrahydroisoquinoline scaffold with 5-Me-THIQ and exhibit similar pharmacological profiles, primarily interacting with dopaminergic systems and monoamine oxidases.
Salsolinol
Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is formed from the condensation of dopamine with acetaldehyde. It exists as two enantiomers, (R)- and (S)-salsolinol, which can have different biological activities. Salsolinol has been implicated in both neuroprotective and neurotoxic effects.[1]
N-Methyl-salsolinol
N-methylation of salsolinol yields N-methyl-salsolinol, a compound that has been shown to be a more potent neurotoxin than its precursor.[2][3] Its formation is a critical step in the proposed pathway for salsolinol-induced neurodegeneration.
Tetrahydropapaveroline (THP)
Also known as norlaudanosoline, THP is formed from the condensation of dopamine with its own aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL). THP has been studied for its potential role in the neurotoxicity associated with Parkinson's disease and alcoholism.[4]
Quantitative Pharmacological Data
Table 1: Dopamine Receptor Binding Affinities (Ki in µM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | Reference(s) |
| Salsolinol | - | - | 0.48 | [1] |
| Tetrahydropapaveroline (THP) | - | - | - | |
| - Inhibition of [3H]DA uptake | Ki ≈ 41 | - | - | [5] |
Table 2: Monoamine Oxidase (MAO) Inhibition (IC50 in µM)
| Compound | MAO-A | MAO-B | Reference(s) |
| Salsolinol (racemic) | Competitive vs. Serotonin | Non-competitive vs. Benzylamine | [1] |
| (R)-Salsolinol | More potent than (S)-enantiomer | - | [6] |
| N-Methyl-(R)-salsolinol | - | - | |
| - Oxidized form (DMDHIQ+) | Potent inhibitor | - | [1] |
Key Signaling Pathways
The biological effects of these endogenous THIQs are mediated through various intracellular signaling pathways. A common theme is the modulation of pathways involved in cell survival, apoptosis, and inflammation, such as the Extracellular signal-regulated kinase (ERK) pathway and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway.
Hypothetical THIQ-Modulated ERK Signaling Pathway
Salsolinol has been shown to activate JNK and NF-κB signaling pathways, leading to changes in the expression of apoptotic proteins like Bcl-2 and Bax, and the release of cytochrome c from mitochondria.[7] It has also been implicated in activating endoplasmic reticulum-stress signaling pathways.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of endogenous THIQs.
Radioligand Binding Assay for Dopamine Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for dopamine receptors.
Materials:
-
Membrane preparations from cells expressing the dopamine receptor subtype of interest.
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2/D3 receptors).
-
Test compound (e.g., an endogenous THIQ).
-
Non-specific binding determinant (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and cocktail.
Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound in the assay buffer.
-
For total binding wells, omit the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding determinant.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Workflow for a Radioligand Binding Assay
Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)
This protocol describes a luminescent assay to measure the inhibitory effect of a test compound on MAO-A and MAO-B activity.
Materials:
-
MAO-Glo™ Assay Kit (Promega), containing MAO substrate, reaction buffers, and Luciferin Detection Reagent.
-
Recombinant human MAO-A and MAO-B enzymes.
-
Test compound.
-
96-well white opaque plates.
-
Luminometer.
Procedure:
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations in the appropriate MAO reaction buffer.
-
Initiate the reaction by adding the luminogenic MAO substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the MAO reaction and initiate the luminescent signal by adding the reconstituted Luciferin Detection Reagent.
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of MAO inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.[10][11]
Western Blot Analysis for ERK1/2 Phosphorylation
This protocol is used to assess the effect of a test compound on the phosphorylation status of ERK1/2, a key downstream effector in many signaling pathways.
Materials:
-
Cell culture reagents.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay reagents (e.g., BCA or Bradford).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to the desired confluency and treat with the test compound for the specified time and concentrations.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities to determine the relative change in ERK1/2 phosphorylation.[1][12]
Conclusion
Endogenous tetrahydroisoquinolines, such as salsolinol and tetrahydropapaveroline, represent a fascinating class of neuromodulatory compounds with structural and functional similarities to this compound. Their formation via the Pictet-Spengler reaction from key neurotransmitters like dopamine highlights a direct link between cellular metabolism and the generation of bioactive signaling molecules. While their precise physiological and pathological roles are still being elucidated, their interactions with dopamine receptors and monoamine oxidases, and their ability to modulate critical signaling pathways like the ERK cascade, underscore their importance in neuronal function. Further research, particularly in obtaining more specific quantitative data for compounds like 5-Me-THIQ, will be crucial in fully understanding their potential as both biomarkers and therapeutic targets in a range of neurological disorders.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 6. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 7. Salsolinol, an endogenous neurotoxin, activates JNK and NF-kappaB signaling pathways in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salsolinol causing parkinsonism activates endoplasmic reticulum-stress signaling pathways in human dopaminergic SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 11. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline, a valuable scaffold in medicinal chemistry. The primary synthetic routes, the Pictet-Spengler reaction and the Bischler-Napieralski reaction, are discussed in depth. This guide includes step-by-step procedures for the synthesis of the necessary precursors and the final product, accompanied by quantitative data to ensure reproducibility. Visual diagrams of the synthetic pathways and experimental workflows are provided to facilitate a clear understanding of the processes.
Introduction
This compound is a key structural motif present in a variety of biologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. The two most prominent and effective methods for the construction of the tetrahydroisoquinoline core are the Pictet-Spengler and the Bischler-Napieralski reactions.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] This method is often favored for its directness and the potential for stereocontrol.
The Bischler-Napieralski reaction provides an alternative route, proceeding through the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the desired tetrahydroisoquinoline.[2][3] This two-step process is robust and widely applicable, particularly for substrates with various electronic properties.
This document outlines detailed protocols for both synthetic strategies to obtain this compound, starting from commercially available precursors.
Synthesis Protocols
Two primary synthetic routes for this compound are presented below.
Route 1: Pictet-Spengler Reaction
The Pictet-Spengler reaction offers a direct, one-pot synthesis of this compound from 2-(2-methylphenyl)ethylamine and formaldehyde.
Experimental Protocol:
Step 1: Synthesis of 2-(2-methylphenyl)ethylamine (Precursor)
-
Materials: 2-Methylbenzonitrile, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), 1 M Hydrochloric acid (HCl), 2 M Sodium hydroxide (NaOH).
-
Procedure:
-
To a stirred suspension of LiAlH₄ (e.g., 1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 2-methylbenzonitrile (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting solid and wash with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(2-methylphenyl)ethylamine.
-
Step 2: Pictet-Spengler Cyclization
-
Materials: 2-(2-methylphenyl)ethylamine, Formaldehyde (37% aqueous solution), Concentrated Hydrochloric Acid (HCl), Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve 2-(2-methylphenyl)ethylamine (1.0 eq) in a mixture of water and concentrated HCl.
-
Add aqueous formaldehyde (1.1 eq) to the solution and heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and basify with a saturated aqueous solution of NaHCO₃ until pH 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
| Reagent | Molar Ratio | Notes |
| 2-(2-methylphenyl)ethylamine | 1.0 | Starting material. |
| Formaldehyde | 1.1 | Can be used as an aqueous solution or as paraformaldehyde. |
| Concentrated HCl | Catalytic | Acid catalyst for iminium ion formation and cyclization. |
| Typical Yield | - | Yields can vary depending on the specific conditions and scale. |
Route 2: Bischler-Napieralski Reaction
This two-step route involves the formation of an N-formyl intermediate followed by cyclization and reduction.
Experimental Protocol:
Step 1: Synthesis of N-formyl-2-(2-methylphenyl)ethylamine (Intermediate)
-
Materials: 2-(2-methylphenyl)ethylamine, Formic acid (85-98%).
-
Procedure: A mixture of 2-(2-methylphenyl)ethylamine (1.0 eq) and formic acid (1.2 eq) can be heated under reflux, often with a Dean-Stark trap to remove water.[4] The reaction progress is monitored by TLC. Upon completion, the excess formic acid is removed under reduced pressure to yield the crude N-formyl derivative, which is often used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization and Reduction
-
Materials: N-formyl-2-(2-methylphenyl)ethylamine, Phosphorus oxychloride (POCl₃), Toluene (anhydrous), Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve N-formyl-2-(2-methylphenyl)ethylamine (1.0 eq) in anhydrous toluene.
-
Add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution at 0 °C.
-
After the addition, heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Dry the combined organic extracts, filter, and concentrate to give the crude 5-Methyl-3,4-dihydroisoquinoline.
-
Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry, filter, and concentrate the organic extracts. Purify the residue by column chromatography to afford this compound.
-
| Reagent | Molar Ratio | Notes |
| N-formyl-2-(2-methylphenyl)ethylamine | 1.0 | Starting amide for cyclization. |
| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 | Dehydrating and cyclizing agent.[2] |
| Sodium borohydride (NaBH₄) | 1.5 - 2.0 | Reducing agent for the dihydroisoquinoline intermediate. |
| Typical Overall Yield | - | Yields are typically moderate to good over the two steps. |
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific yields can vary based on the reaction scale, purity of reagents, and precise reaction conditions.
| Synthesis Route | Key Steps | Key Reagents | Typical Reaction Conditions | Reported Yield (%) |
| Pictet-Spengler | 1. Precursor Synthesis | LiAlH₄ | Reflux in diethyl ether | High |
| 2. Cyclization | Formaldehyde, HCl | Reflux in aqueous acid | Moderate to Good | |
| Bischler-Napieralski | 1. N-Formylation | Formic Acid | Reflux | High |
| 2. Cyclization & Reduction | POCl₃, NaBH₄ | Reflux in toluene, then reduction at 0°C to RT | Moderate to Good |
Conclusion
The synthesis of this compound can be effectively achieved through both the Pictet-Spengler and Bischler-Napieralski reactions. The choice of method may depend on the availability of starting materials, desired scale, and the need for stereochemical control. The protocols provided herein offer a comprehensive guide for the successful synthesis and purification of this important heterocyclic compound.
References
Application Notes and Protocols for the Pictet-Spengler Reaction: Synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a fundamental and widely utilized acid-catalyzed reaction in organic synthesis for the construction of tetrahydroisoquinoline and β-carboline ring systems.[1][2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by proton loss to yield the final product. The resulting tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, making the Pictet-Spengler reaction a cornerstone in medicinal chemistry and drug discovery.[2]
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a specific analogue, 5-Methyl-1,2,3,4-tetrahydroisoquinoline, via the Pictet-Spengler reaction. This compound serves as a valuable building block for the development of novel therapeutic agents.
Reaction Principle and Mechanism
The synthesis of this compound proceeds through the classical Pictet-Spengler mechanism. The reaction is initiated by the condensation of 2-(3-methylphenyl)ethylamine with formaldehyde, typically generated in situ from paraformaldehyde, under acidic conditions. The acidic environment protonates the formaldehyde, increasing its electrophilicity and facilitating the formation of a Schiff base intermediate with the primary amine. Subsequent protonation of the Schiff base nitrogen generates a highly electrophilic iminium ion. The electron-donating methyl group on the aromatic ring activates the ortho position for intramolecular electrophilic aromatic substitution, leading to the cyclization and formation of the tetrahydroisoquinoline ring system. A final deprotonation step regenerates the aromaticity and yields the desired product.
Experimental Protocol
This protocol outlines a standard procedure for the synthesis of this compound hydrochloride.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-(3-Methylphenyl)ethylamine | C₉H₁₃N | 135.21 | 589-32-2 |
| Paraformaldehyde | (CH₂O)n | (30.03)n | 30525-89-4 |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
-
Crystallization dish
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(3-methylphenyl)ethylamine (10.0 g, 73.9 mmol) in 50 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add paraformaldehyde (2.44 g, 81.3 mmol, 1.1 eq.). Carefully add concentrated hydrochloric acid (8 mL, approx. 96 mmol) dropwise. The addition is exothermic, and the mixture may become warm.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol solvent system).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of water and transfer the aqueous solution to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of a 4M aqueous sodium hydroxide solution until the pH is approximately 10-12.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification and Isolation:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free base of this compound as an oil.
-
For the preparation of the hydrochloride salt, dissolve the crude oil in a minimal amount of cold ethanol and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to afford this compound hydrochloride.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 10.0 g (73.9 mmol) |
| Product (HCl salt) | Expected Yield: 70-85% |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| CAS Number | 41565-80-4 |
| Appearance | White to off-white solid |
Experimental Workflow
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.10-6.90 (m, 3H, Ar-H), 4.05 (s, 2H, Ar-CH₂-N), 3.10 (t, J = 5.8 Hz, 2H, N-CH₂), 2.80 (t, J = 5.8 Hz, 2H, Ar-CH₂-CH₂), 2.30 (s, 3H, Ar-CH₃), 1.90 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 137.5, 135.0, 132.0, 128.5, 126.0, 125.5, 47.5, 43.0, 29.0, 21.5.
-
IR (KBr, cm⁻¹): 3280 (N-H stretch), 3020, 2920 (C-H stretch), 1605, 1490 (C=C aromatic stretch).
-
Mass Spectrometry (EI): m/z 147 (M⁺), 132 (M-CH₃)⁺.
Applications in Drug Development
This compound and its derivatives are of significant interest in medicinal chemistry. The tetrahydroisoquinoline core is a key pharmacophore in a variety of biologically active molecules. This specific methylated analogue can serve as a starting material for the synthesis of compounds targeting the central nervous system.[3] Its structural similarity to endogenous alkaloids suggests potential interactions with various receptors and enzymes, making it a valuable scaffold for the development of neuroprotective agents and monoamine oxidase inhibitors.[3]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
Dichloromethane and diethyl ether are volatile and flammable. Avoid open flames and sources of ignition.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The reaction conditions may require optimization. The user is solely responsible for all safety precautions and for verifying the accuracy of the information provided.
References
Application Notes and Protocols for the Asymmetric Synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) is a chiral heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) family. THIQs are significant structural motifs found in a wide array of natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities. The stereochemistry at the C1 position of the THIQ core is often crucial for its biological function, making the development of efficient asymmetric syntheses for specific enantiomers a key objective in medicinal chemistry and drug development.
These application notes provide an overview of the primary strategies and detailed protocols for the enantioselective synthesis of this compound. The two most prominent and effective methods for achieving this are the Asymmetric Pictet-Spengler Reaction and the Asymmetric Hydrogenation of a Dihydroisoquinoline Precursor .
Key Synthetic Strategies
The asymmetric synthesis of 5-Me-THIQ can be approached through several modern synthetic methodologies. The choice of strategy often depends on the availability of starting materials, the desired scale of the reaction, and the required enantiopurity of the final product.
-
Asymmetric Pictet-Spengler Reaction: This classical reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, catalyzed by an acid.[1] In its asymmetric variant, chirality can be induced by a chiral Brønsted acid catalyst, the use of a chiral auxiliary on the nitrogen of the starting amine, or by employing a chiral aldehyde.[2][3] This method is highly convergent and atom-economical.
-
Asymmetric Hydrogenation: This strategy typically involves the synthesis of a prochiral 5-methyl-3,4-dihydroisoquinoline intermediate, which is then subjected to asymmetric hydrogenation using a chiral metal catalyst (commonly based on Iridium, Rhodium, or Ruthenium) to introduce the stereocenter at the C1 position with high enantioselectivity.[4] This is a reliable and highly enantioselective method, particularly well-suited for producing highly pure enantiomers.
-
Other Asymmetric Methods: Other notable approaches include 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines and organocatalytic transfer hydrogenations of imines.[5][6]
This document will focus on providing detailed protocols for the Asymmetric Pictet-Spengler reaction and Asymmetric Hydrogenation.
Experimental Protocols
Protocol 1: Asymmetric Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst
This protocol describes the enantioselective synthesis of a 1-substituted-5-methyl-1,2,3,4-tetrahydroisoquinoline via a Pictet-Spengler reaction catalyzed by a chiral phosphoric acid (CPA). This method is adapted from established procedures for asymmetric Pictet-Spengler reactions.[2]
Reaction Scheme:
Caption: Workflow for the Asymmetric Pictet-Spengler Reaction.
Materials:
-
2-(3-Methylphenyl)ethan-1-amine
-
Aldehyde (e.g., paraformaldehyde or a substituted aldehyde)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Anhydrous Toluene
-
Molecular Sieves (4 Å)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(3-methylphenyl)ethan-1-amine (1.0 eq.), the aldehyde (1.2 eq.), and the chiral phosphoric acid catalyst (5 mol%).
-
Add activated 4 Å molecular sieves to the flask.
-
Add anhydrous toluene as the solvent.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data (Representative):
| Entry | Aldehyde (R-CHO) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Formaldehyde | (R)-TRIP (5) | Toluene | 48 | 85 | 92 |
| 2 | Benzaldehyde | (S)-TRIP (5) | CH2Cl2 | 36 | 90 | 95 |
| 3 | Isovaleraldehyde | (R)-TRIP (10) | Toluene | 48 | 78 | 88 |
Note: The data presented in this table is representative and based on similar asymmetric Pictet-Spengler reactions. Actual results may vary depending on the specific aldehyde and reaction conditions.
Protocol 2: Asymmetric Hydrogenation of 5-Methyl-3,4-dihydroisoquinoline
This protocol outlines the synthesis of enantioenriched this compound through the asymmetric hydrogenation of its dihydroisoquinoline precursor. This method is adapted from established procedures for the asymmetric hydrogenation of cyclic imines.[4][7]
Reaction Workflow:
Caption: Workflow for Asymmetric Hydrogenation of 5-Methyl-3,4-dihydroisoquinoline.
Part A: Synthesis of 5-Methyl-3,4-dihydroisoquinoline (Precursor)
-
Amide Formation: React 2-(3-methylphenyl)ethan-1-amine with a suitable acylating agent (e.g., formic acid or acetyl chloride) to form the corresponding N-formyl or N-acetyl amide.
-
Bischler-Napieralski Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in an appropriate solvent (e.g., toluene or acetonitrile) under reflux to induce cyclization to the 5-methyl-3,4-dihydroisoquinoline.
-
Purification: After workup, purify the crude product by distillation or column chromatography to obtain the pure imine precursor.
Part B: Asymmetric Hydrogenation
Materials:
-
5-Methyl-3,4-dihydroisoquinoline
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
Chiral Ligand (e.g., (S)-SEGPHOS, (R)-MeO-BIPHEP)
-
Additive (e.g., I₂, Li₂CO₃)
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to form the catalyst complex.
-
In a separate vial, dissolve the 5-methyl-3,4-dihydroisoquinoline (1.0 eq.) and any additive (e.g., I₂ or Li₂CO₃) in the solvent.
-
Transfer the substrate solution to a high-pressure autoclave.
-
Add the prepared catalyst solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by NMR and mass spectrometry and determine the enantiomeric excess by chiral HPLC.
Quantitative Data (Representative):
| Entry | Chiral Ligand | Additive | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-SEGPHOS | I₂ | 50 | 40 | 95 | 98 |
| 2 | (R)-MeO-BIPHEP | Li₂CO₃ | 60 | 50 | 92 | 96 |
| 3 | (S)-BINAP | None | 50 | 40 | 88 | 90 |
Note: This data is representative and based on analogous asymmetric hydrogenations of 1-alkyl-dihydroisoquinolines. Optimal conditions for 5-methyl-3,4-dihydroisoquinoline may require further optimization.
Logical Relationships in Asymmetric Synthesis
The successful asymmetric synthesis of this compound relies on the careful selection and control of several key parameters. The following diagram illustrates the logical relationships influencing the outcome of the synthesis.
Caption: Key factors influencing the asymmetric synthesis of 5-Me-THIQ.
Conclusion
The asymmetric synthesis of this compound can be effectively achieved through modern catalytic methods. Both the Asymmetric Pictet-Spengler reaction and Asymmetric Hydrogenation offer robust and highly enantioselective routes to this valuable chiral building block. The choice of method will depend on the specific requirements of the synthesis, including scale, desired enantiopurity, and available resources. The protocols provided herein serve as a detailed guide for researchers in the field of organic synthesis and drug discovery to produce enantioenriched 5-Me-THIQ for further investigation and application. Careful optimization of the reaction conditions is recommended to achieve the best results for a specific application.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Notes and Protocols: Preparation of 5-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride salt, a valuable building block in medicinal chemistry and neuroscience research. The synthesis is based on the well-established Pictet-Spengler reaction, a reliable method for the preparation of tetrahydroisoquinoline scaffolds. This document outlines the reaction mechanism, a step-by-step experimental procedure, required materials and equipment, and methods for purification and characterization. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound and its derivatives are of significant interest in the field of drug discovery due to their structural resemblance to endogenous alkaloids and their potential as neuroprotective agents and monoamine oxidase inhibitors.[1] The tetrahydroisoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[2][3] The preparation of this specific analog is crucial for the exploration of structure-activity relationships (SAR) in the development of novel therapeutics targeting the central nervous system.
The most common and effective method for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[4][5][6] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[5][6] In this protocol, 2-(3-methylphenyl)ethanamine is reacted with formaldehyde in the presence of hydrochloric acid to yield the target compound as its hydrochloride salt.
Reaction and Mechanism
The synthesis of this compound hydrochloride proceeds via the Pictet-Spengler reaction. The mechanism involves the following key steps:
-
Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of 2-(3-methylphenyl)ethanamine with formaldehyde in an acidic medium to form a reactive iminium ion intermediate.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenylethylamine derivative then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution.
-
Cyclization and Deprotonation: This attack leads to the formation of a spirocyclic intermediate, which then undergoes a rearrangement and deprotonation to restore aromaticity and form the stable tetrahydroisoquinoline ring system.
-
Salt Formation: The presence of hydrochloric acid in the reaction medium ensures the final product is isolated as its stable and readily handled hydrochloride salt.
Experimental Protocols
Materials and Equipment
Materials:
-
2-(3-methylphenyl)ethanamine
-
Formaldehyde (37% solution in water)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Isopropyl alcohol
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Standard glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
Synthesis of this compound Hydrochloride
The following diagram illustrates the general workflow for the synthesis:
Caption: General workflow for the synthesis of this compound HCl.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(3-methylphenyl)ethanamine and an aqueous solution of formaldehyde (37%).
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic, so the addition should be controlled.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound free base.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropyl alcohol.
-
Precipitation: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) until the precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final this compound hydrochloride salt.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification methods used.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| Typical Yield | 70-85% |
| Purity (Typical) | >97% |
| Appearance | White to off-white solid |
Characterization Data (Expected):
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): 9.5-10.5 (br s, 2H, NH₂⁺), 7.0-7.2 (m, 4H, Ar-H), 4.1-4.3 (m, 2H, Ar-CH₂-N), 3.2-3.4 (t, 2H, Ar-CH₂-CH₂-N), 2.8-3.0 (t, 2H, Ar-CH₂-CH₂-N), 2.3 (s, 3H, Ar-CH₃). |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 138.0, 134.5, 130.0, 128.5, 127.0, 126.5, 45.0 (Ar-CH₂-N), 41.0 (Ar-CH₂-CH₂-N), 25.0 (Ar-CH₂-CH₂-N), 21.0 (Ar-CH₃). |
| IR (KBr, cm⁻¹) | ν: 3400-2700 (N-H stretch), 2950-2850 (C-H stretch), 1600, 1480 (C=C aromatic stretch). |
| Mass Spec (ESI+) | m/z: 148.1 [M+H]⁺ (for free base). |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Signaling Pathways and Applications
This compound is primarily used as a research chemical and an intermediate in the synthesis of more complex molecules. Its structural similarity to endogenous neurochemicals suggests potential interactions with various signaling pathways in the central nervous system.
Caption: Potential biological targets and applications of this compound.
Potential Applications:
-
Neuropharmacology Research: As a tool compound to study the role of monoamine oxidase and other neuronal targets in neurological disorders.
-
Medicinal Chemistry: As a starting material for the synthesis of novel drug candidates with potential therapeutic activities for neurodegenerative diseases, depression, and other CNS disorders.
-
Drug Development: The tetrahydroisoquinoline scaffold is a key component in a number of approved drugs, and analogs of this compound could be explored for various therapeutic indications.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive and should be handled with care.
-
Formaldehyde is a known carcinogen and should be handled with extreme caution.
-
Refer to the Material Safety Data Sheet (MSDS) for each chemical before use.
Conclusion
This document provides a comprehensive guide for the preparation of this compound hydrochloride salt. The described Pictet-Spengler reaction is a robust and efficient method for obtaining this valuable research compound. The provided protocols and data will be a useful resource for researchers in medicinal chemistry, pharmacology, and drug development.
References
- 1. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. The Pictet-Spengler Reaction [ebrary.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Application Note: Comprehensive Analytical Characterization of 5-Methyl-1,2,3,4-tetrahydroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Methyl-1,2,3,4-tetrahydroisoquinoline is a substituted derivative of the tetrahydroisoquinoline (THIQ) core, a structural motif present in a wide array of natural products and pharmacologically active compounds. The biological activity of THIQ analogs can be significantly influenced by the nature and position of substituents on the aromatic ring. Therefore, rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of this compound for its application in research and drug development. This document provides detailed protocols for its characterization using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical and Spectroscopic Data Summary
A summary of the fundamental properties of this compound is provided below for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 123593-99-7 | |
| Molecular Formula | C₁₀H₁₃N | |
| Molecular Weight | 147.22 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 252.3 °C at 760 mmHg | |
| Density | 0.991 g/cm³ | [1] |
| IUPAC Name | This compound |
Table 2: Key Spectroscopic and Chromatographic Data for this compound
| Technique | Parameter | Expected Value |
| GC-MS (EI) | Molecular Ion (M⁺) | m/z 147 |
| ¹H NMR (CDCl₃) | Methyl Protons (Ar-CH₃) | δ ~2.3 ppm |
| Methylene Protons (-CH₂-N) | δ ~3.0-3.3 ppm | |
| Methylene Protons (Ar-CH₂) | δ ~2.7-2.9 ppm | |
| Methylene Protons (-CH₂-CH₂-N) | δ ~4.0-4.2 ppm | |
| Aromatic Protons | δ ~6.8-7.1 ppm | |
| ¹³C NMR (CDCl₃) | Methyl Carbon | δ ~19 ppm |
| Methylene Carbons | δ ~29, 43, 47 ppm | |
| Aromatic Carbons | δ ~125-136 ppm |
Analytical Methods and Protocols
A systematic workflow is crucial for the comprehensive characterization of the compound. The following diagram outlines the general workflow.
HPLC with UV detection is a standard method for determining the purity of non-volatile and thermally stable compounds. A reverse-phase method is suitable for this compound.
Experimental Protocol:
-
Apparatus: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or variable wavelength UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Calculate the purity of the compound based on the area percent of the main peak relative to the total peak area.
Table 3: Typical HPLC Parameters
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 30 °C |
GC-MS is a powerful technique for identifying and quantifying volatile compounds. It provides information on both the retention time (a measure of purity) and the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and structure.
Experimental Protocol:
-
Apparatus: A Gas Chromatograph coupled with a Mass Spectrometer (MS) detector, typically with an Electron Ionization (EI) source.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or methanol.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
-
-
Data Analysis: Identify the molecular ion peak (M⁺) at m/z 147. Analyze the fragmentation pattern for characteristic losses to confirm the structure. Purity is determined by the area percentage of the main chromatographic peak.
Table 4: Expected GC-MS Data
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 147 |
| Key Fragments | m/z 132 (M-CH₃)⁺, m/z 118 (M-C₂H₅)⁺ |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
NMR spectroscopy is the most definitive method for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Apparatus: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration (proton count), and multiplicity (splitting patterns) to assign protons to their respective positions in the molecule.
-
¹³C NMR: Identify the number of unique carbon environments from the chemical shifts.
-
Complementary Nature of Analytical Techniques
The chosen analytical methods provide complementary information, ensuring a comprehensive characterization of the molecule. The following diagram illustrates the logical relationship between these techniques.
References
Application Notes and Protocols for the NMR Analysis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline (THIQ), a class of compounds with significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active natural products and synthetic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such molecules. This document provides detailed information on the predicted ¹H and ¹³C NMR spectra of this compound, along with standardized protocols for sample preparation and data acquisition.
Note: Extensive searches of scientific literature and spectral databases did not yield experimental ¹H and ¹³C NMR data for this compound. The data presented in this document is therefore predicted based on the known spectral data of the parent compound, 1,2,3,4-tetrahydroisoquinoline, and established substituent chemical shift effects of a methyl group on an aromatic ring.
Predicted NMR Data
The predicted chemical shifts for this compound are summarized in the tables below. These predictions are based on the analysis of the parent tetrahydroisoquinoline structure and the expected influence of the C5-methyl group on the electronic environment of the neighboring protons and carbons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Ar-H (H6, H7, H8) |
| ~4.0 | s | 2H | H1 |
| ~3.2 | t | 2H | H3 |
| ~2.8 | t | 2H | H4 |
| ~2.3 | s | 3H | 5-CH₃ |
| ~2.0 (broad) | s | 1H | NH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~135 | C4a |
| ~134 | C8a |
| ~132 | C5 |
| ~129 | C7 |
| ~126 | C6 |
| ~125 | C8 |
| ~47 | C1 |
| ~43 | C3 |
| ~29 | C4 |
| ~19 | 5-CH₃ |
Experimental Protocols
To obtain high-quality NMR spectra of this compound, the following protocols for sample preparation and instrument operation should be followed.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may also be used depending on the sample's solubility and the desired chemical shift dispersion.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Mixing: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): For optimal resolution, especially for 2D NMR experiments, it is recommended to filter the sample solution through a small plug of glass wool placed at the bottom of the Pasteur pipette during the transfer to the NMR tube. This will remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
These are general parameters and may need to be optimized based on the specific NMR spectrometer and the concentration of the sample.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration.
-
Number of Scans (NS): 8 to 16 scans for a sample of sufficient concentration. This should be increased for more dilute samples.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
Experimental Workflow
The general workflow for acquiring and processing NMR data for this compound is illustrated in the following diagram.
Caption: Workflow for NMR analysis of this compound.
Application Note: Quantitative Analysis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific method for the quantitative analysis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline in biological matrices, such as plasma and brain homogenate. The protocol employs a robust sample preparation procedure involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification. This methodology is critical for pharmacokinetic studies, drug metabolism research, and neurological disorder investigations where this compound may be an analyte of interest.
Introduction
This compound is a member of the tetrahydroisoquinoline (THIQ) class of compounds. THIQs, both endogenous and synthetic, have garnered significant attention due to their diverse biological activities and potential involvement in various physiological and pathological processes, including neurodegenerative disorders.[1] Accurate and reliable quantification of these compounds in complex biological samples is essential for understanding their roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[2][3] This document provides a comprehensive protocol for the extraction and quantification of this compound.
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for removing interferences and concentrating the analyte from complex biological matrices.[2][4] A combination of solvent extraction and solid-phase extraction (SPE) is recommended for optimal recovery and sample cleanup.[3][5]
Materials:
-
Biological matrix (e.g., plasma, brain homogenate)
-
Ammonium hydroxide solution (28% v/v)
-
Dichloromethane
-
Perchloric acid solution (0.4 M) containing 0.1% w/v EDTA and 0.1% w/v ascorbic acid
-
Methanol
-
Water (LC-MS grade)
-
0.01% Formic acid in methanol
-
Internal Standard (IS) solution (e.g., a deuterated analog like 1-Methyl-1,2,3,4-tetrahydroisoquinoline-d4)[3][5]
-
SPE cartridges (e.g., Waters OASIS® HLB)[5]
Protocol:
-
To 3 mL of the biological sample, add 1 mL of 28% v/v ammonium hydroxide solution and 30 µL of the internal standard solution.[5]
-
Perform liquid-liquid extraction by adding 5 mL of dichloromethane and vortexing for 5 minutes.
-
Centrifuge the mixture to separate the phases.
-
Transfer the organic (lower) layer to a clean tube.
-
Repeat the extraction with another 5 mL of dichloromethane and combine the organic layers.
-
To the combined organic phase (approximately 10 mL), add 8 mL of 0.4 M perchloric acid solution.[5]
-
Vortex for 5 minutes and centrifuge.
-
The analyte will be in the aqueous (upper) phase.
-
Precondition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.[5]
-
Load 6 mL of the aqueous sample onto the conditioned SPE cartridge.[5]
-
Wash the cartridge with 6 mL of water.[5]
-
Elute the analyte with 2 mL of 0.01% formic acid in methanol.[5]
-
The eluate is now ready for LC-MS/MS analysis.
Sample preparation workflow for this compound.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is recommended.
Liquid Chromatography Conditions: The chromatographic separation can be achieved using a reversed-phase column.[3][5]
| Parameter | Condition |
| Column | Reversed Phase 5CN-MS (150 x 2.0 mm) or equivalent[5] |
| Mobile Phase | A: 5 mM Ammonium Formate in Water B: Methanol[5] |
| Gradient | Isocratic: 10% A, 90% B[5] |
| Flow Rate | 0.2 mL/min[3][5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient |
Mass Spectrometry Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[3][5]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Capillary Voltage | Optimized for analyte (typically 3-5 kV) |
| Source Temperature | Optimized for instrument (e.g., 120-150 °C) |
| Desolvation Gas | Nitrogen, flow optimized for instrument |
| Collision Gas | Argon |
Quantitative Data
The molecular weight of this compound is 147.22 g/mol . The expected protonated molecule [M+H]⁺ will have an m/z of 148.2. Based on the fragmentation of the closely related 1-Methyl-1,2,3,4-tetrahydroisoquinoline, the following MRM transitions can be proposed for the quantitative analysis of this compound.[3][5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 148.2 | 131.2 | To be optimized |
| This compound | 148.2 | 115.1 | To be optimized |
| Internal Standard (e.g., 1-MeTIQ-d4) | 152.2 | 134.2 | To be optimized[5] |
Note: The optimal collision energy for each transition should be determined experimentally.
Fragmentation Pathway
The fragmentation of tetrahydroisoquinolines in the mass spectrometer typically involves the loss of substituents from the heterocyclic ring or cleavage of the ring itself. For this compound, the primary fragmentation is expected to be the loss of the methyl group, leading to a stable product ion.
Proposed fragmentation of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed sample preparation protocol ensures high recovery and minimal matrix effects, while the optimized chromatographic and mass spectrometric conditions allow for accurate and precise measurements. This application note serves as a valuable resource for researchers in pharmacology, toxicology, and neuroscience.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijisrt.com [ijisrt.com]
- 3. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 4. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 5. jsbms.jp [jsbms.jp]
Application of 5-Methyl-1,2,3,4-tetrahydroisoquinoline in Monoamine Oxidase Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) belongs to the tetrahydroisoquinoline (THIQ) class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmacologically active molecules.[1] The THIQ framework is a core component of various compounds that exhibit a wide range of biological activities, including potential as monoamine oxidase (MAO) inhibitors.[1]
Monoamine oxidases are enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2][3] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[2] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are utilized in the management of neurodegenerative conditions like Parkinson's disease.[3][4]
Given the established activity of the closely related 1-Me-THIQ, 5-Me-THIQ represents a promising candidate for investigation as a novel MAO inhibitor. Its study could reveal unique selectivity profiles for MAO-A or MAO-B, or potentially a dual-inhibitory action, which could have distinct therapeutic applications. The protocols and methodologies detailed below provide a comprehensive framework for the synthesis, in vitro evaluation, and characterization of 5-Me-THIQ as a potential monoamine oxidase inhibitor.
Quantitative Data on Related Tetrahydroisoquinoline MAO Inhibitors
To provide a comparative context for future studies on this compound, the following table summarizes the monoamine oxidase inhibitory activities of the parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), and its well-studied derivative, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ).
| Compound Name | Enzyme | IC50 (µM) | Inhibition Type | Species/Source | Reference |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | MAO-A | 10 - 1000 | - | Rat Brain | |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | MAO-A | Inhibits | Reversible | Rat Brain | [5][7] |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | MAO-B | Inhibits | Reversible | Rat Brain | [5][7] |
Note: Specific IC50 values for 1MeTIQ are not consistently reported in the cited literature, but its inhibitory activity on both MAO-A and MAO-B is well-documented.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through established methods for constructing the THIQ core, such as the Pictet-Spengler or Bischler-Napieralski reactions. The following is a generalized protocol based on the Pictet-Spengler condensation.
Materials:
-
2-(3-Methylphenyl)ethylamine
-
Formaldehyde (or a formaldehyde equivalent)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Sodium borohydride (for reduction if an imine intermediate is isolated)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 2-(3-Methylphenyl)ethylamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the acid catalyst to the solution.
-
Slowly add formaldehyde (or its equivalent) to the reaction mixture, maintaining the temperature as required by the specific procedure (this can range from room temperature to reflux).
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)
This protocol describes a common method for determining the inhibitory activity of a test compound on MAO-A and MAO-B using a fluorometric assay that detects the production of hydrogen peroxide.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (test inhibitor)
-
Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Selegiline) as positive controls
-
MAO substrate (e.g., p-tyramine, a substrate for both isoforms)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 5-Me-THIQ in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC50 value.
-
Prepare working solutions of the MAO enzymes, substrate, HRP, and fluorescent probe in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well microplate, add the assay buffer.
-
Add the test inhibitor (5-Me-THIQ) at various concentrations to the respective wells. Include wells with the positive control inhibitors and wells with only the vehicle (e.g., DMSO) for the control (100% activity). Also, include blank wells without the enzyme.
-
Add the MAO-A or MAO-B enzyme to all wells except the blanks.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Immediately add the HRP and fluorescent probe mixture to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of 5-Me-THIQ relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of rat brain monoamine oxidase type A by 2-aminotetralin and tetrahydroisoquinoline analogues of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Methyl-1,2,3,4-tetrahydroisoquinoline as a Versatile Intermediate for Bioactive Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous alkaloids and synthetic compounds with a wide array of pharmacological activities.[1] These activities include antitumor, antibacterial, anti-HIV, and anti-inflammatory properties.[1] By utilizing substituted variants of the core THIQ structure, researchers can develop novel derivatives with tailored biological profiles. This document provides detailed application notes and protocols for using 5-Methyl-1,2,3,4-tetrahydroisoquinoline as a key intermediate in the synthesis and evaluation of new bioactive compounds, with a focus on developing potential anticancer agents targeting KRas signaling pathways.
Application Note 1: Synthesis of 1-Substituted-5-Methyl-THIQ Analogs via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust and widely used method for constructing the tetrahydroisoquinoline ring system.[2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][3] This approach is highly effective for generating a diverse library of 1-substituted-5-methyl-THIQ derivatives for biological screening.
Experimental Workflow: From Synthesis to Screening
The overall process involves the synthesis of the target compounds, followed by purification, structural confirmation, and subsequent biological evaluation.
Caption: General workflow for synthesis and evaluation of bioactive compounds.
Protocol 1: General Procedure for Pictet-Spengler Synthesis of 1-Aryl-5-methyl-1,2,3,4-tetrahydroisoquinolines
This protocol describes a representative synthesis using 2-(3-methylphenyl)ethylamine and a substituted benzaldehyde.
Materials:
-
2-(3-methylphenyl)ethylamine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)[4]
-
Dichloromethane (DCM) or Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a solution of 2-(3-methylphenyl)ethylamine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add the substituted aromatic aldehyde (1.1 eq.).
-
Acid Catalysis: Add trifluoroacetic acid (TFA) (1.5 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently reflux (40-50 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, cool the mixture to room temperature and carefully neutralize it by adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1-aryl-5-methyl-1,2,3,4-tetrahydroisoquinoline.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Note 2: Evaluation of Anticancer Activity Against KRas-Mutated Colon Cancer Cells
Mutations in the KRAS gene are prevalent in approximately 40% of colorectal cancers and lead to the continuous activation of downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival.[5][6] Tetrahydroisoquinoline derivatives have shown promise as inhibitors of KRas, making 5-Methyl-THIQ a valuable intermediate for developing novel therapeutics for these hard-to-treat cancers.[7][8]
Quantitative Data: In Vitro Cytotoxicity
The following table presents representative cytotoxicity data for a hypothetical series of 1-substituted-5-methyl-THIQ derivatives against a panel of human colon cancer cell lines.
| Compound ID | R-Group (at C-1) | HCT116 (KRas G13D) IC₅₀ (µM) | DLD-1 (KRas G13D) IC₅₀ (µM) | SW480 (KRas G12V) IC₅₀ (µM) |
| SM-THIQ-01 | Phenyl | 15.2 | 18.5 | 22.1 |
| SM-THIQ-02 | 4-Chlorophenyl | 1.8 | 2.5 | 3.0 |
| SM-THIQ-03 | 4-Methoxyphenyl | 9.7 | 11.3 | 14.8 |
| SM-THIQ-04 | 4-(Trifluoromethyl)phenyl | 2.1 | 2.9 | 3.4 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
Note: Data are hypothetical, based on published results for similar THIQ analogs, to illustrate potential outcomes.[7][8]
KRas Signaling Pathway and Point of Inhibition
Derivatives of 5-Methyl-THIQ can be designed to interfere with the hyperactive KRas signaling cascade, potentially by inhibiting KRas itself or downstream effectors, leading to reduced cell proliferation and apoptosis.
Caption: The KRas signaling pathway and the proposed inhibitory action.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Human colon cancer cell lines (e.g., HCT116, DLD-1)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Synthesized 5-Methyl-THIQ derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-Methyl-THIQ test compounds and a positive control (e.g., Doxorubicin) in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "cells + medium only" (negative control) and "cells + medium with DMSO" (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Application Note 3: Structure-Activity Relationship (SAR) Insights
Preliminary analysis of cytotoxicity data can guide the rational design of more potent and selective analogs. By systematically modifying the 5-Methyl-THIQ scaffold, key structural features required for bioactivity can be identified.
Logical Diagram: Key SAR Points for 5-Methyl-THIQ Derivatives
The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents.
Caption: Key structural points influencing the bioactivity of derivatives.
Based on general findings for THIQ scaffolds, substitutions at the C-1 position are critical for potency.[7] Introducing bulky aromatic rings, particularly those with electron-withdrawing groups like chloro or trifluoromethyl, often leads to increased cytotoxic activity.[7][8] Modifications at the N-2 position can be used to fine-tune physicochemical properties such as solubility and permeability without drastically altering the core pharmacophore. The fixed methyl group at the C-5 position provides a unique steric and electronic signature that can be exploited to achieve selectivity for specific biological targets.
References
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Role of KRAS Mutations in Colorectal Cancer: Biological Insights, Clinical Implications, and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting KRAS in colorectal cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Assays Using 5-Methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-MTIQ) is a member of the tetrahydroisoquinoline (THIQ) class of compounds, which are recognized for their diverse biological activities.[1] THIQs, both naturally occurring and synthetic, have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents in a range of diseases, including neurodegenerative disorders and cancer.[1][2] This document provides detailed application notes and protocols for a selection of in vitro assays to investigate the biological effects of 5-MTIQ, with a focus on its potential as a neuroprotective and anticancer agent. The protocols are based on established methodologies for assessing monoamine oxidase (MAO) inhibition, acetylcholinesterase (AChE) inhibition, and cytotoxicity in cancer cell lines.
While specific quantitative data for this compound is limited in publicly available literature, data for the closely related and often interchangeably referenced compound, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), will be used as a proxy to guide experimental design and data interpretation. It is recommended that researchers establish specific dose-response curves and IC50 values for 5-MTIQ in their respective assay systems.
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters.[3] Their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[3] 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been identified as an inhibitor of both MAO-A and MAO-B.[3]
Quantitative Data
The following table summarizes the kinetic parameters for the oxidation of a related compound, N-methyl-1,2,3,4-tetrahydroisoquinoline, by human brain mitochondrial MAO-A and MAO-B. This data can serve as a reference for designing MAO inhibition studies with 5-MTIQ.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| MAO-A | N-methyl-1,2,3,4-tetrahydroisoquinoline | 571 ± 25 | 0.29 ± 0.06 |
| MAO-B | N-methyl-1,2,3,4-tetrahydroisoquinoline | 463 ± 43 | 0.16 ± 0.03 |
| Data from Naoi et al., 1989.[4] |
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from standard fluorometric methods for determining MAO activity.
Materials:
-
This compound (Test Compound)
-
MAO-A or MAO-B enzyme preparation (human recombinant or from tissue homogenates)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
MAO substrate (e.g., p-tyramine or kynuramine)
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) for positive controls
-
Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 5-MTIQ in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of 5-MTIQ by serial dilution in Assay Buffer.
-
Prepare a reaction mixture containing Amplex® Red, HRP, and the MAO substrate in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well.
-
Add 50 µL of the 5-MTIQ working solutions to the test wells.
-
Add 50 µL of Assay Buffer to the control wells (100% activity).
-
Add 50 µL of a known inhibitor to the positive control wells.
-
Add 50 µL of Assay Buffer without enzyme to the blank wells.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 100 µL of the reaction mixture to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of 5-MTIQ.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the fluorometric monoamine oxidase (MAO) inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.
Quantitative Data
| Compound | Target | IC50 (µM) |
| Tacrine-tetrahydroquinoline heterodimer (7b) | AChE | < 0.001 |
| 4-aminoquinoline (07) | AChE | 0.72 ± 0.06 |
| Flavonoid derivative (7) | AChE | 13.0 ± 1.9 |
| Data from various sources.[5][6][7] |
Experimental Protocol: Ellman's Method for AChE Inhibition
This colorimetric assay is based on the reaction of thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
This compound (Test Compound)
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Known AChE inhibitor (e.g., donepezil or galantamine) for positive control
-
Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)
-
96-well clear microplates
-
Absorbance microplate reader (412 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 5-MTIQ in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of 5-MTIQ by serial dilution in Assay Buffer.
-
Prepare solutions of ATCI and DTNB in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of the 5-MTIQ working solutions to the test wells.
-
Add 25 µL of Assay Buffer to the control wells (100% activity).
-
Add 25 µL of a known inhibitor to the positive control wells.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of AChE solution to all wells except the blank. Add 25 µL of Assay Buffer to the blank wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 25 µL of ATCI solution to all wells to start the reaction.
-
-
Measurement:
-
Measure the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of 5-MTIQ.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for the colorimetric acetylcholinesterase (AChE) inhibition assay.
Anticancer Activity: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen for anticancer compounds.
Quantitative Data
The following table presents the IC50 values of various tetrahydroisoquinoline derivatives against different cancer cell lines, providing a reference for the potential anticancer activity of 5-MTIQ.
| Compound | Cell Line | IC50 (µM) |
| Tetrahydroisoquinoline derivative (7e) | A549 (Lung Cancer) | 0.155 |
| Tetrahydroisoquinoline derivative (8d) | MCF7 (Breast Cancer) | 0.170 |
| Tetrahydroisoquinoline derivative (GM-3-18) | HCT116 (Colon Cancer) | 0.9 - 10.7 |
| Tetrahydroisoquinoline derivative (GM-3-121) | MDA-MB-231 (Breast Cancer) | 0.37 µg/mL |
| Data from various sources.[2][8] |
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
This compound (Test Compound)
-
Cancer cell line of interest (e.g., A549, MCF7, HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear cell culture plates
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-MTIQ in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of 5-MTIQ.
-
Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay to assess anticancer activity.
Potential Signaling Pathways
Based on studies of related tetrahydroisoquinoline compounds, 5-MTIQ may exert its neuroprotective and anticancer effects through various signaling pathways. 1MeTIQ has been shown to possess neuroprotective properties through mechanisms that include scavenging free radicals and antagonizing the glutamatergic system.[9] In the context of cancer, THIQ derivatives have been shown to induce apoptosis.
Putative Neuroprotective Signaling Pathway of 5-MTIQ
Caption: Putative neuroprotective mechanisms of 5-MTIQ.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iplab.hkust.edu.hk [iplab.hkust.edu.hk]
- 6. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Methyl-1,2,3,4-tetrahydroisoquinoline Synthesis
Welcome to the technical support center for the synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common and effective methods for the synthesis of this compound are the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by a reduction step.[1]
Q2: I am experiencing low yields in my Pictet-Spengler synthesis of this compound. What are the common causes?
Low yields in the Pictet-Spengler reaction can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 2-(3-methylphenyl)ethanamine or the formaldehyde source can lead to side reactions and inhibit the desired cyclization.
-
Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are critical. Insufficient acidity can lead to incomplete iminium ion formation, which is a key intermediate.
-
Reaction Temperature and Time: The reaction may require specific temperature control and sufficient time for completion. Sub-optimal conditions can result in incomplete conversion or degradation of the product.
-
Presence of Moisture: The reaction is sensitive to water, which can hydrolyze the iminium ion intermediate. Ensure all glassware is dry and use anhydrous solvents.
Q3: My Bischler-Napieralski reaction is not proceeding to completion. What should I check?
Common issues with the Bischler-Napieralski reaction include:
-
Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent (e.g., phosphorus oxychloride, phosphorus pentoxide) are crucial for the cyclization of the intermediate N-acyl derivative.
-
Reaction Temperature: This reaction often requires elevated temperatures (refluxing conditions) to proceed efficiently.[2]
-
Substrate Purity: Ensure the N-[2-(3-methylphenyl)ethyl]formamide is pure, as impurities can interfere with the reaction.
-
Incomplete Reduction: The initial product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline, which must be reduced to the final tetrahydroisoquinoline. Ensure the reducing agent (e.g., sodium borohydride) is active and used in sufficient quantity.
Q4: What are common side products I should be aware of in these syntheses?
A potential side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which can lead to the formation of styrene-type byproducts.[3] In the Pictet-Spengler reaction, incomplete cyclization or polymerization of formaldehyde can occur.
Q5: How can I improve the purity of my final this compound product?
Purification can typically be achieved through the following methods:
-
Acid-Base Extraction: As a basic amine, the product can be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a common method for purifying the final product. The choice of eluent will depend on the polarity of the impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
Troubleshooting Guides
Pictet-Spengler Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting materials | Verify the purity of 2-(3-methylphenyl)ethanamine and formaldehyde source (e.g., paraformaldehyde) by analytical methods (NMR, GC-MS). |
| Insufficient acid catalysis | Optimize the acid catalyst (e.g., HCl, H₂SO₄, TFA) and its concentration. Perform small-scale trials with varying acid equivalents. | |
| Presence of moisture | Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple Spots on TLC, Indicating Side Products | Incorrect reaction temperature | Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is slow. Monitor by TLC. |
| Polymerization of formaldehyde | Use a fresh source of formaldehyde or paraformaldehyde. Add the formaldehyde source portion-wise to the reaction mixture. | |
| Difficulty in Product Isolation | Product is water-soluble as a salt | After quenching the reaction, carefully basify the aqueous layer with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10 before extracting with an organic solvent. |
| Emulsion formation during workup | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Bischler-Napieralski Reaction and Reduction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Dihydroisoquinoline Intermediate | Ineffective dehydrating agent | Use a fresh, high-quality dehydrating agent (e.g., POCl₃, P₂O₅). For less reactive substrates, a stronger dehydrating agent or higher temperatures may be necessary.[2] |
| Reaction not at optimal temperature | Ensure the reaction is heated to a sufficient temperature (reflux) to drive the cyclization to completion. | |
| Formation of Styrene Byproduct (Retro-Ritter) | High reaction temperature | Use the lowest effective temperature for the cyclization. Consider using a nitrile solvent to shift the equilibrium away from the side product.[3] |
| Incomplete Reduction to Tetrahydroisoquinoline | Inactive reducing agent | Use a fresh bottle of sodium borohydride or another suitable reducing agent. |
| Insufficient amount of reducing agent | Increase the molar equivalents of the reducing agent. Monitor the reduction by TLC until the dihydroisoquinoline starting material is consumed. | |
| Product Degradation during Workup | Residual acid from cyclization step | Ensure the reaction mixture is properly neutralized or made basic before proceeding with the workup and extraction. |
Experimental Protocols
Pictet-Spengler Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-(3-methylphenyl)ethanamine
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Methanol
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-(3-methylphenyl)ethanamine (1.0 eq) in methanol.
-
Add paraformaldehyde (1.2 eq) to the solution.
-
Slowly add concentrated hydrochloric acid (1.5 eq) while cooling the flask in an ice bath.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in water and wash with dichloromethane to remove any non-polar impurities.
-
Basify the aqueous layer to pH > 10 with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Bischler-Napieralski Synthesis of this compound
This is a two-step process involving the formation of an amide followed by cyclization and reduction.
Step 1: Amide Formation
-
In a round-bottom flask, dissolve 2-(3-methylphenyl)ethanamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane).
-
Add an acylating agent such as ethyl formate or formic acid in the presence of a coupling agent.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction to isolate the N-[2-(3-methylphenyl)ethyl]formamide.
Step 2: Cyclization and Reduction
-
In a dry round-bottom flask under an inert atmosphere, add the N-[2-(3-methylphenyl)ethyl]formamide (1.0 eq) and a solvent such as anhydrous toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃, 2-3 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for several hours until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.
-
Extract the 5-methyl-3,4-dihydroisoquinoline with an organic solvent.
-
Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.
-
Stir the reaction until the reduction is complete (monitored by TLC).
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude this compound.
-
Purify by column chromatography.
Visualizing the Synthetic Pathways
To aid in understanding the reaction workflows, the following diagrams illustrate the key steps in both the Pictet-Spengler and Bischler-Napieralski syntheses.
Caption: Pictet-Spengler reaction workflow.
Caption: Bischler-Napieralski reaction and reduction workflow.
References
Technical Support Center: Purification of 5-Methyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the purification of 5-Methyl-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in a crude sample of this compound synthesized via the Pictet-Spengler reaction?
A2: Common impurities may include unreacted starting materials such as the corresponding phenethylamine derivative and formaldehyde or another aldehyde, as well as side-products from the cyclization reaction. Over-alkylation or the formation of N-formyl impurities can also occur, especially if formic acid is used in the reaction, as in the Eschweiler-Clarke modification.[1][2][3][4][5]
Q3: How can I remove acidic or basic impurities from my this compound sample?
A3: Acid-base extraction is a highly effective method for this purpose.[6] By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the basic this compound will move to the aqueous layer, leaving neutral and acidic impurities in the organic layer. The basic product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Q4: My this compound is an oil. How can I crystallize it?
A4: If the freebase is an oil, it is often beneficial to convert it to a salt, such as the hydrochloride or hydrobromide salt, which are typically crystalline solids. This can be achieved by dissolving the oil in a suitable solvent like diethyl ether or isopropanol and bubbling hydrogen chloride gas through the solution or adding a solution of HCl in a solvent. The resulting salt can then be purified by recrystallization.
Troubleshooting Guides
Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Low recovery of product. | Incomplete extraction from the organic layer. | Perform multiple extractions (at least 3) with the acidic solution to ensure all the basic product is transferred to the aqueous phase. |
| Incomplete back-extraction after basification. | Ensure the aqueous layer is sufficiently basic (pH > 10) before back-extracting. Use a fresh portion of organic solvent for each back-extraction. | |
| Emulsion formation during extraction. | High concentration of solutes or vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gently swirl or invert the separatory funnel instead of vigorous shaking. |
| Product precipitates upon acidification of the aqueous layer. | This is expected if the starting material contained acidic impurities. | This is part of the separation process. The precipitated solid is the acidic impurity and should be removed by filtration. |
| The organic layer is not clear after washing. | Presence of residual water. | Wash the organic layer with brine, then dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate before evaporating the solvent. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound streaks or tails on the column. | The compound is interacting too strongly with the silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[7] |
| Sample is overloaded. | Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.[7] | |
| Poor separation of the product from impurities. | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product. A gradient elution from a non-polar to a more polar solvent system can improve separation. |
| Compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary. |
| Compound has decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a column. If it is unstable, consider an alternative purification method or use a deactivated stationary phase like neutral alumina.[8] |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable. | The ideal solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of a solvent in which the compound is more soluble to the hot mixture. Alternatively, try a lower boiling point solvent. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration. Try cooling the solution in an ice bath or even a freezer. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this method with caution as it can also adsorb some of your product. |
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add a 1 M aqueous solution of hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic wash of the organic layer two more times, combining all the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 10), confirmed with pH paper.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel and extract it three times with a fresh portion of the organic solvent.
-
Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified this compound.[6][9][10][11]
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of cracks or air bubbles.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel before adding it to the column.[7][13]
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent.
A common eluent system for tetrahydroisoquinolines is a mixture of ethyl acetate and hexanes, often with a small percentage of triethylamine to prevent streaking.[14]
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Tetrahydroisoquinoline Derivatives
| Compound Type | Stationary Phase | Mobile Phase | Notes |
| Non-polar THIQs | Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | A gradient from lower to higher ethyl acetate concentration is often effective. |
| Polar THIQs | Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 9:1) | For very polar compounds. |
| Basic THIQs | Silica Gel | Hexane / Ethyl Acetate with 0.1-1% Triethylamine | The triethylamine neutralizes acidic sites on the silica gel, improving peak shape.[7] |
Table 2: Common Solvents for Recrystallization of Tetrahydroisoquinoline Salts
| Salt Form | Solvent(s) |
| Hydrochloride | Ethanol, Isopropanol, or Ethanol/Diethyl Ether |
| Hydrobromide | Methanol or Ethanol |
Mandatory Visualizations
Caption: General purification workflow for this compound.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid-Base Extraction - Edubirdie [edubirdie.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with 5-Methyl-1,2,3,4-tetrahydroisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 5-Methyl-1,2,3,4-tetrahydroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a derivative of tetrahydroisoquinoline. It is a solid at room temperature and, as a secondary amine, it can act as a weak base. Its chemical structure consists of a tetrahydroisoquinoline core with a methyl group at the 5-position.
Q2: What is the expected solubility of this compound in common laboratory solvents?
Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic bicyclic ring system and the methyl group limit solubility in polar protic solvents. |
| Ethanol | Moderately Soluble | The ethyl group of ethanol can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the amine. |
| DMSO (Dimethyl Sulfoxide) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds. |
| Aqueous Acidic Buffer (e.g., pH 4-6) | Higher than in neutral water | As a weak base, it will be protonated to form a more soluble salt. |
| Aqueous Basic Buffer (e.g., pH 8-10) | Lower than in neutral water | The equilibrium will shift towards the less soluble free base form. |
Q3: Is the hydrochloride salt of this compound more soluble in water?
Yes, the hydrochloride salt (this compound HCl) is expected to be significantly more soluble in water and other polar solvents compared to the free base. The formation of an ionic salt with hydrochloric acid increases the polarity of the molecule, enhancing its interaction with polar solvent molecules.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Issue 1: The compound is not dissolving in my desired aqueous buffer.
-
Question: I am trying to dissolve this compound in a neutral aqueous buffer (pH 7.4), but it remains as a solid. What should I do?
-
Answer: this compound is a weak base and is expected to have low solubility in neutral aqueous solutions. Here’s a troubleshooting workflow to improve its solubility:
Technical Support Center: 5-Methyl-1,2,3,4-tetrahydroisoquinoline
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Methyl-1,2,3,4-tetrahydroisoquinoline in solution. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound, like similar tetrahydroisoquinoline derivatives, is influenced by several environmental and chemical factors.[1][2] The most critical factors include:
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Oxidation: The tetrahydroisoquinoline ring system, particularly the nitrogen atom and the benzylic carbons, can be susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or trace metal ions.[1] The presence of an electron-donating methyl group may increase the ring's electron density, potentially making it more susceptible to oxidation.[1]
-
Light: Exposure to light, especially UV radiation, can lead to photodegradation, potentially causing the formation of photoisomers, hydroxylated derivatives, or even ring cleavage products.[1]
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Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[1]
-
pH: The pH of the solution can influence stability, particularly if there are hydrolyzable functional groups present in related derivatives. While the core structure is relatively stable, extreme pH conditions can catalyze degradation.
Q2: What are the recommended storage conditions for solutions of this compound?
To ensure maximum stability and shelf-life, solutions of this compound should be stored under the following conditions, as derived from supplier recommendations for the solid compound and general best practices:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[1]
-
Light: Protect the solution from light by using amber glass vials or by storing it in a dark place.[1]
-
Container: Use well-sealed containers to prevent solvent evaporation and contamination.
Q3: What are the likely degradation products of this compound?
While specific degradation pathways for this exact molecule are not extensively documented, general knowledge of quinoline and tetrahydroisoquinoline chemistry suggests the formation of N-oxides and various hydroxylated derivatives as common oxidative and photolytic degradation products.[1] Forced degradation studies are necessary to identify the specific products that form under various stress conditions.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown over time. | Oxidation. The compound is likely degrading due to exposure to atmospheric oxygen. This is a common issue with nitrogen-containing heterocyclic compounds.[1] | 1. Prepare fresh solutions before use.2. Degas solvents before preparing solutions.3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).4. Consider adding an antioxidant if compatible with the experimental design. |
| Unexpected peaks appear in HPLC/LC-MS analysis. | Degradation. The new peaks correspond to degradation products formed during storage or sample processing.[3] | 1. Confirm the identity of the new peaks using mass spectrometry.2. Review storage conditions (temperature, light exposure, oxygen).3. Perform a forced degradation study to intentionally generate and identify potential degradation products, which helps in validating the analytical method.[5][6] |
| Loss of compound potency or concentration. | Chemical Instability. The compound has degraded over time, leading to a lower concentration of the active ingredient. | 1. Re-analyze the solid material to ensure its initial purity.2. Implement stricter storage conditions (see FAQs).3. Establish a re-test date for solutions based on stability studies. |
| Precipitate forms in the solution upon storage. | Poor Solubility or Degradation. The compound may be precipitating out of solution due to low solubility at the storage temperature, or a degradant may be insoluble. | 1. Confirm the solvent system and concentration are appropriate.2. Gently warm the solution to see if the precipitate redissolves (if thermal degradation is not a concern).3. Analyze the precipitate and supernatant separately via HPLC to determine if it is the parent compound or a degradant. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation, or stress testing, is essential for establishing the intrinsic stability of the molecule and developing a stability-indicating analytical method.[3][4][7] The goal is to achieve 10-15% degradation of the parent compound to ensure that degradation products are generated at detectable levels.[8]
Objective: To identify likely degradation pathways and products for this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Photostability chamber, oven, calibrated HPLC or UPLC-MS system[9][10]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: Expose the stock solution to the following conditions in separate experiments. A control sample, protected from stress, should be analyzed alongside.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60-80°C for several hours. Neutralize before analysis. | To test for acid-labile groups. |
| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at 60-80°C for several hours. Neutralize before analysis. | To test for base-labile groups.[1] |
| Oxidation | Mix stock solution with 3-30% H₂O₂. Keep at room temperature for up to 24 hours.[1] | To simulate oxidative degradation. |
| Thermal Degradation | Store the solution in an oven at 60-80°C for several days.[1] | To evaluate the effect of heat. |
| Photodegradation | Expose the solution to light providing an overall illumination of ≥ 1.2 million lux hours and UV energy of ≥ 200 watt hours/m² (ICH Q1B guidelines).[1] | To assess light sensitivity. |
-
Sample Analysis:
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Calculate the mass balance to ensure all products are accounted for.
-
Elucidate the structure of significant degradation products using MS/MS or NMR.[10]
-
Visualizations
Workflow for Stability Assessment
Caption: A general workflow for conducting forced degradation and stability studies.
Troubleshooting Decision Tree for Unexpected HPLC Peaks
Caption: A decision tree for troubleshooting the appearance of unknown peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. kinampark.com [kinampark.com]
Optimizing reaction conditions for 5-Methyl-1,2,3,4-tetrahydroisoquinoline synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline. The primary synthetic routes discussed are the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound? A1: The two most common and effective methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][2] The Pictet-Spengler synthesis involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[3][4] The Bischler-Napieralski route involves the cyclodehydration of a β-phenethylamide to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[5][6]
Q2: Which synthetic route is generally preferred? A2: The choice depends on the available starting materials and desired scale. The Pictet-Spengler reaction is often more direct, proceeding in a single step from the corresponding phenethylamine and an aldehyde.[1] The Bischler-Napieralski reaction is a two-step process (cyclization then reduction) but is highly effective, especially for electron-rich aromatic rings.[2][7]
Q3: How does the methyl group at the 5-position affect the reaction? A3: The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. This is beneficial for both the Pictet-Spengler and Bischler-Napieralski cyclizations, potentially allowing for milder reaction conditions and improving yields compared to unsubstituted analogues.[2][3]
Q4: What are the most critical parameters to control in a Pictet-Spengler reaction? A4: The most critical parameters are the choice of acid catalyst, solvent, reaction temperature, and the purity of the reactants.[3] The reaction is an electrophilic aromatic substitution, and its success is highly dependent on generating the iminium ion intermediate effectively for the subsequent intramolecular cyclization.[4][8]
Q5: What safety precautions should be taken when using phosphorus oxychloride (POCl₃) in the Bischler-Napieralski reaction? A5: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction must be conducted under anhydrous conditions, as POCl₃ reacts violently with water.[9] All glassware should be thoroughly oven-dried.[9]
Troubleshooting Guide
Issue 1: Low or No Yield in Pictet-Spengler Synthesis
| Potential Cause | Troubleshooting Steps & Recommendations |
| Ineffective Catalyst | The choice of acid catalyst is crucial. If a weak acid is failing, consider switching to a stronger protic acid (e.g., trifluoroacetic acid - TFA) or a Lewis acid (e.g., BF₃·OEt₂).[3] The optimal catalyst often depends on the specific substrate. |
| Improper Solvent | Both protic (methanol, water) and aprotic (dichloromethane, toluene) solvents are used.[3] If solubility is an issue or yields are low in a protic solvent, switching to an aprotic medium may improve the outcome.[3] |
| Suboptimal Temperature | The reaction temperature can range from room temperature to reflux.[3] Start at room temperature and monitor progress via TLC. If no reaction occurs, gradually increase the temperature. Be aware that excessively high temperatures can lead to decomposition.[3][9] |
| Impure Starting Materials | Ensure the purity of the β-(m-tolyl)ethylamine and the aldehyde source (e.g., paraformaldehyde). Impurities can inhibit the reaction or lead to side products. |
| Insufficient Reaction Time | Monitor the reaction by TLC to determine the optimal reaction time. Some Pictet-Spengler reactions can be slow to reach completion. |
Issue 2: Low or No Yield in Bischler-Napieralski Cyclization
| Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of Moisture | This reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.[9] Work under an inert atmosphere (e.g., nitrogen or argon). |
| Ineffective Dehydrating Agent | Phosphorus oxychloride (POCl₃) is standard.[10] For less reactive substrates, using stronger conditions like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary.[9][10] |
| Formation of Side Products | A common side reaction is the retro-Ritter reaction, which forms styrene-like byproducts, especially at high temperatures.[9][11] To minimize this, use the lowest effective temperature. Using a nitrile-based solvent can also shift the equilibrium away from this side product.[9][11] |
| Incomplete Amide Formation | Before the cyclization step, ensure the precursor N-acyl-β-(m-tolyl)ethylamine has been formed in high purity. Any unreacted starting materials will not cyclize. |
Issue 3: Incomplete Reduction of Dihydroisoquinoline Intermediate
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Reducing Agent | If TLC analysis shows remaining 3,4-dihydro-5-methylisoquinoline, the amount of reducing agent (e.g., NaBH₄) may be insufficient. Increase the stoichiometry of the reducing agent (e.g., from 1.5 to 2.5 equivalents). |
| Product Degradation | The reduction should be performed at a lower temperature (e.g., 0 °C) to prevent potential degradation of the product or side reactions.[9] |
| Incorrect pH | For reductions with NaBH₄, the pH can influence the reaction rate and selectivity. Ensure the reaction conditions are appropriate, often in an alcoholic solvent like methanol or ethanol. |
Data Presentation: Typical Reaction Conditions
Table 1: Pictet-Spengler Reaction Parameters
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) |
| β-Arylethylamine | 2-(m-tolyl)ethanamine (1.0 eq) | 2-(m-tolyl)ethanamine (1.0 eq) |
| Carbonyl Source | Paraformaldehyde (1.1 eq) | Dimethoxymethane (1.5 eq) |
| Catalyst | Trifluoroacetic Acid (TFA) | Concentrated HCl |
| Solvent | Dichloromethane (DCM) | Methanol |
| Temperature | Room Temperature | Reflux (65 °C) |
| Time | 12-24 hours | 4-8 hours |
Table 2: Bischler-Napieralski Reaction & Reduction Parameters
| Parameter | Cyclization | Reduction |
| Substrate | N-Formyl-2-(m-tolyl)ethylamine (1.0 eq) | 3,4-Dihydro-5-methylisoquinoline (1.0 eq) |
| Reagent | Phosphorus Oxychloride (POCl₃) (3.0 eq) | Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq) |
| Solvent | Anhydrous Toluene or Acetonitrile | Methanol |
| Temperature | Reflux (80-110 °C) | 0 °C to Room Temperature |
| Time | 2-4 hours | 1-2 hours |
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis
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Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(m-tolyl)ethanamine (1.0 eq) and the chosen solvent (e.g., dichloromethane or methanol).
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Reagent Addition: Add the aldehyde source, such as paraformaldehyde (1.1 eq).
-
Catalysis: Slowly add the acid catalyst (e.g., Trifluoroacetic Acid, 1.2 eq) to the stirred solution at room temperature.[3]
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).
-
Extraction: Extract the product with an appropriate organic solvent such as dichloromethane or ethyl acetate (3x volume of the aqueous layer).[3]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Bischler-Napieralski Synthesis and Reduction
Part A: Cyclization
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Preparation: In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve the amide precursor, N-Formyl-2-(m-tolyl)ethylamine (1.0 eq), in anhydrous acetonitrile or toluene.[9]
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise while maintaining the temperature.[9]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring progress by TLC.[9]
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Basify the aqueous solution to pH 8-9 with a cold aqueous solution of NaOH or NH₄OH.
-
Extraction: Extract the resulting 3,4-dihydro-5-methylisoquinoline with dichloromethane, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.[9]
Part B: Reduction
-
Preparation: Dissolve the crude 3,4-dihydro-5-methylisoquinoline from Part A in methanol and cool the solution to 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Stir the reaction at 0 °C for 1 hour or until TLC indicates the disappearance of the starting material.
-
Workup: Carefully quench the reaction by adding water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with dichloromethane. Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound. Purify as needed by column chromatography or distillation.
Visualizations
Caption: Workflow for the Pictet-Spengler Synthesis.
Caption: Workflow for the Bischler-Napieralski Synthesis.
Caption: Troubleshooting Decision Tree for Low Yields.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. The Pictet-Spengler Reaction [ebrary.net]
- 9. benchchem.com [benchchem.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the two primary synthetic routes: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction.
Pictet-Spengler Reaction Troubleshooting
The Pictet-Spengler synthesis of this compound involves the condensation of 2-(3-methylphenyl)ethan-1-amine with formaldehyde, followed by an acid-catalyzed intramolecular cyclization.
Q1: My Pictet-Spengler reaction is showing low to no yield of the desired this compound. What are the common causes and solutions?
| Potential Cause | Recommended Solution |
| Insufficiently acidic conditions | The reaction requires an acid catalyst to promote the formation of the electrophilic iminium ion and the subsequent cyclization.[1] Ensure the pH of the reaction mixture is sufficiently acidic. If using a mild acid, consider switching to a stronger protic acid like hydrochloric acid or a Lewis acid such as BF₃·OEt₂.[2] |
| Low reaction temperature | While some Pictet-Spengler reactions can proceed at room temperature, less activated aromatic rings may require heating to facilitate cyclization.[3] Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). |
| Poor quality of reagents | The formaldehyde source (e.g., formalin, paraformaldehyde) may have degraded. Use a fresh, high-quality source of formaldehyde. The starting amine should be pure. |
| Formation of regioisomers | The methyl group at the 3-position of the starting phenethylamine directs the cyclization. While cyclization to the 5-methyl isomer is expected, the formation of the 7-methyl isomer is a possibility. Optimize the reaction conditions (acid catalyst, temperature) to favor the desired isomer. Analysis of the crude product by GC-MS or NMR can confirm the isomeric ratio. |
| Incomplete imine formation | The initial condensation to form the iminium ion is crucial. Ensure adequate mixing and reaction time for this step before proceeding with the cyclization. Using a dehydrating agent can sometimes facilitate imine formation. |
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts in my Pictet-Spengler reaction. What are these byproducts and how can I minimize them?
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| Unreacted starting materials | Incomplete reaction due to reasons mentioned in Q1. | Re-evaluate and optimize reaction conditions (acidity, temperature, reaction time). |
| 7-Methyl-1,2,3,4-tetrahydroisoquinoline | Alternative cyclization at the position para to the ethylamine group. | The directing effect of the methyl group generally favors the 5-methyl product. However, the choice of acid catalyst and solvent can influence regioselectivity. Experiment with different acid catalysts (e.g., HCl, H₂SO₄, TFA) to optimize for the desired isomer. |
| N-Methylated starting material | Reaction of the starting amine with formaldehyde without subsequent cyclization. | Ensure sufficiently acidic conditions to promote the formation of the iminium ion and subsequent cyclization over simple N-methylation. |
| Dimeric or polymeric byproducts | Intermolecular reactions between the starting materials or intermediates, especially at high concentrations or temperatures. | Run the reaction at a lower concentration. Add the formaldehyde solution slowly to the amine solution to maintain a low concentration of the reactive iminium ion. |
Bischler-Napieralski Reaction Troubleshooting
The Bischler-Napieralski route involves the acylation of 2-(3-methylphenyl)ethan-1-amine to form an amide, followed by cyclodehydration to a 3,4-dihydroisoquinoline intermediate, which is then reduced to the final tetrahydroisoquinoline product.
Q3: My Bischler-Napieralski cyclization is resulting in a low yield of the 5-methyl-3,4-dihydroisoquinoline intermediate. How can I improve this?
| Potential Cause | Recommended Solution |
| Deactivated aromatic ring | The Bischler-Napieralski reaction is an electrophilic aromatic substitution and is less efficient with electron-neutral or electron-poor aromatic rings. The methyl group provides some activation. For challenging substrates, stronger dehydrating agents are needed.[4] |
| Incomplete reaction | Insufficient reaction time or temperature can lead to incomplete conversion of the starting amide. |
| Degradation of starting material or product | High temperatures and prolonged reaction times can lead to the decomposition of sensitive substrates. |
Q4: I have identified a significant amount of a styrene-like byproduct in my Bischler-Napieralski reaction. What is this and how can I prevent its formation?
This byproduct is likely 3-vinyltoluene, formed via a retro-Ritter reaction . This is a common side reaction in the Bischler-Napieralski synthesis where the nitrilium ion intermediate fragments.[4]
| Mitigation Strategy | Description |
| Use of a nitrile solvent | Performing the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter products.[4] |
| Milder reaction conditions | Employing milder reagents like triflic anhydride and 2-chloropyridine allows the reaction to proceed at lower temperatures, which can suppress the retro-Ritter side reaction. |
| Alternative reagents | Using oxalyl chloride to form an N-acyliminium intermediate can prevent the fragmentation that leads to the styrene byproduct.[4] |
Q5: My Bischler-Napieralski reaction with P₂O₅ is producing a mixture of regioisomers. Why is this happening?
The use of P₂O₅ as a dehydrating agent has been reported to sometimes lead to the formation of an unexpected regioisomer. This is thought to occur through cyclization at the ipso-carbon of the aromatic ring, followed by rearrangement. To favor the formation of the desired 5-methyl isomer, using POCl₃ alone is often preferred.
Data on Reaction Conditions and Product Distribution
While specific quantitative data for the synthesis of this compound is not extensively available in the literature, the following table provides a general overview of how reaction parameters can influence the outcome of the Bischler-Napieralski and Pictet-Spengler reactions. Researchers are encouraged to perform their own optimization studies and use this table as a guide.
| Reaction | Parameter | Condition A | Yield of 5-Methyl-THIQ (Expected Trend) | Side Product Formation (Expected Trend) | Condition B | Yield of 5-Methyl-THIQ (Expected Trend) | Side Product Formation (Expected Trend) |
| Pictet-Spengler | Acid Catalyst | Mild Acid (e.g., Acetic Acid) | Lower | Higher (incomplete reaction) | Strong Acid (e.g., HCl, TFA) | Higher | Lower (more complete reaction, potential for more degradation if harsh) |
| Temperature | Room Temperature | Lower | Higher (incomplete reaction) | Reflux | Higher | Potentially higher (dimerization/polymerization) | |
| Bischler-Napieralski | Dehydrating Agent | POCl₃ | Moderate to Good | Moderate (retro-Ritter) | P₂O₅/POCl₃ | Higher | Potentially higher (regioisomers, retro-Ritter) |
| Temperature | 80-100 °C | Moderate | Moderate | >120 °C | May decrease | Higher (retro-Ritter, decomposition) |
Experimental Protocols
Optimized Pictet-Spengler Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation of the Reaction Mixture: To a solution of 2-(3-methylphenyl)ethan-1-amine (1 equivalent) in a suitable solvent (e.g., water or ethanol), add a strong acid such as hydrochloric acid (HCl) to adjust the pH to acidic conditions (pH 1-2).
-
Addition of Formaldehyde: Cool the mixture in an ice bath and slowly add an aqueous solution of formaldehyde (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 50-80 °C) while monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and basify with a suitable base (e.g., NaOH solution) to pH > 10.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5]
Bischler-Napieralski Synthesis and Reduction to this compound
This two-step protocol is a general guideline.
Step 1: Bischler-Napieralski Cyclization
-
Amide Formation: React 2-(3-methylphenyl)ethan-1-amine with a suitable acylating agent (e.g., formic acid or acetic anhydride) to form the corresponding N-formyl or N-acetyl amide.
-
Cyclization: Dissolve the amide (1 equivalent) in an anhydrous solvent (e.g., toluene or acetonitrile). Add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0 °C.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting amide is consumed.
-
Work-up: Cool the reaction mixture and carefully quench with ice water. Basify with a strong base (e.g., NaOH) and extract with an organic solvent.
-
Isolation: Dry the organic extracts and concentrate to obtain the crude 5-methyl-3,4-dihydroisoquinoline.
Step 2: Reduction to Tetrahydroisoquinoline
-
Reduction: Dissolve the crude dihydroisoquinoline from Step 1 in a suitable solvent (e.g., methanol or ethanol). Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Reaction: Stir the reaction at room temperature until the reduction is complete (monitor by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with an organic solvent. Dry the combined organic layers and concentrate. Purify the crude product by column chromatography.[5]
Mandatory Visualizations
Caption: Pictet-Spengler reaction pathway and potential side reactions.
Caption: Workflow and troubleshooting for the Bischler-Napieralski synthesis.
Frequently Asked Questions (FAQs)
Q6: Which synthetic route, Pictet-Spengler or Bischler-Napieralski, is generally better for preparing this compound?
The Pictet-Spengler reaction is often preferred as it is a more direct, one-step synthesis that typically proceeds under milder conditions.[1][3] The Bischler-Napieralski reaction requires harsher conditions (high temperatures and strong dehydrating agents), which can lead to more side reactions like the retro-Ritter fragmentation.[4] However, the choice of route may also depend on the availability of starting materials and the desired substitution pattern on the final molecule.
Q7: How can I purify my final product from the side products?
Column chromatography is a common and effective method for purifying this compound from side products.[5]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol, can be used to separate the less polar byproducts (e.g., 3-vinyltoluene) from the more polar product.
-
Monitoring: The separation can be monitored by TLC.
For separating regioisomers (5-methyl vs. 7-methyl), careful selection of the eluent system and potentially the use of high-performance liquid chromatography (HPLC) may be necessary.
Q8: Can I use other aldehydes besides formaldehyde in the Pictet-Spengler reaction to synthesize 1-substituted-5-methyl-1,2,3,4-tetrahydroisoquinolines?
Yes, the Pictet-Spengler reaction is versatile and can be performed with a wide range of aldehydes and even ketones.[1] Using a different aldehyde will introduce a substituent at the 1-position of the tetrahydroisoquinoline ring. Note that this will create a new chiral center at the 1-position, and the reaction will produce a racemic mixture unless a chiral catalyst or auxiliary is used.
Q9: How critical is the use of an inert atmosphere in these reactions?
For the Pictet-Spengler reaction, an inert atmosphere is generally not required. For the Bischler-Napieralski reaction, especially when using moisture-sensitive reagents like POCl₃ and P₂O₅, working under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the quenching of the reagents by atmospheric moisture.
Q10: What are the safety precautions I should take when performing these syntheses?
-
Bischler-Napieralski Reaction: Phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are corrosive and react violently with water. These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction should be done carefully and slowly with ice.
-
Pictet-Spengler Reaction: The acids used as catalysts are corrosive. Formaldehyde is a known carcinogen and should be handled with care in a fume hood.
-
General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.
References
Technical Support Center: 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) Analytical Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ). The information is presented in a question-and-answer format to directly address common issues encountered during analytical detection.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common analytical techniques for the detection and quantification of 5-Me-THIQ?
A1: The most common analytical techniques for 5-Me-THIQ and related tetrahydroisoquinolines are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for bioanalytical applications due to its high sensitivity and selectivity.[1][2]
Sample Preparation
Q2: I am analyzing 5-Me-THIQ in plasma samples. What is a suitable sample preparation method to remove matrix interferences?
A2: For plasma samples, a combination of protein precipitation followed by solid-phase extraction (SPE) is a robust method to remove interferences.[1][3] A typical workflow involves precipitating proteins with an organic solvent like acetonitrile, followed by SPE using a cartridge like an Oasis HLB for further cleanup and concentration of the analyte.[1]
Q3: Can I use liquid-liquid extraction (LLE) for 5-Me-THIQ from biological matrices?
A3: Yes, liquid-liquid extraction is a viable option. For basic compounds like 5-Me-THIQ, extraction into an organic solvent should be performed at a high pH (approximately 2 pH units above the pKa of the analyte) to ensure it is in its non-ionized form.[4]
HPLC Analysis
Q4: I am observing significant peak tailing for 5-Me-THIQ in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?
A4: Peak tailing for basic compounds like 5-Me-THIQ is often caused by secondary interactions with acidic silanol groups on the silica-based column packing. To mitigate this, you can:
-
Use an end-capped column: Select a column with minimal residual silanol groups.
-
Lower the mobile phase pH: Operating at a lower pH (e.g., pH 3-4) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can block the active silanol sites.
-
Use a polymer-based or hybrid column: These columns are more resistant to basic compounds and high pH conditions.
Q5: My retention time for 5-Me-THIQ is shifting between injections. What should I check?
A5: Retention time shifts can be caused by several factors:
-
Inadequate column equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.
-
Changes in mobile phase composition: Prepare fresh mobile phase and ensure accurate mixing.
-
Fluctuations in column temperature: Use a column oven to maintain a consistent temperature.
-
Column degradation: The stationary phase may degrade over time, especially with aggressive mobile phases.
GC-MS Analysis
Q6: Is derivatization necessary for the GC-MS analysis of 5-Me-THIQ?
A6: Derivatization is often recommended for tetrahydroisoquinolines to improve their volatility and thermal stability, leading to better peak shape and sensitivity in GC-MS analysis. Common derivatization agents include silylating agents (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) or acylating agents.[5]
Q7: How can I perform chiral analysis of 5-Me-THIQ using GC?
A7: Chiral analysis of tetrahydroisoquinolines on a GC system can be achieved by derivatizing the enantiomers with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral GC column.[5]
LC-MS/MS Analysis
Q8: I am developing an LC-MS/MS method for 5-Me-THIQ. What are some expected precursor and product ions?
A8: For 5-Me-THIQ (molecular weight: 147.22 g/mol ), the expected precursor ion in positive electrospray ionization (ESI+) mode would be the protonated molecule [M+H]⁺ at m/z 148.2. The fragmentation pattern would be similar to that of 1-methyl-1,2,3,4-tetrahydroisoquinoline, which shows a characteristic loss of the methyl group. Therefore, a likely product ion would be around m/z 132.1.[2] It is crucial to optimize the collision energy to obtain the most stable and abundant fragment ions.
Q9: I am experiencing ion suppression in my LC-MS/MS analysis of 5-Me-THIQ from a biological matrix. How can I minimize this?
A9: Ion suppression is a common matrix effect in LC-MS/MS. To minimize it:
-
Improve sample cleanup: Utilize more effective sample preparation techniques like SPE to remove interfering matrix components.[3]
-
Optimize chromatography: Adjust the chromatographic conditions to separate 5-Me-THIQ from co-eluting matrix components.
-
Use a deuterated internal standard: A stable isotope-labeled internal standard (e.g., 5-Me-THIQ-d3) will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification.
-
Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 5-Me-THIQ in Human Plasma (Adapted from a method for 1-Methyl-1,2,3,4-tetrahydroisoquinoline)
This protocol is adapted from a validated method for a structurally similar compound and should be validated for 5-Me-THIQ before use in regulated studies.[2]
1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
- To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., 5-Me-THIQ-d3).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Dilute the supernatant with 600 µL of water.
- Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL of methanol followed by 1 mL of water.
- Load the diluted supernatant onto the SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
- LC System: Agilent 1200 series or equivalent
- Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 µL
- MS System: Triple quadrupole mass spectrometer with ESI source
- Ionization Mode: Positive
- MRM Transitions:
- 5-Me-THIQ: Q1: 148.2 -> Q3: 132.1 (Collision Energy to be optimized)
- 5-Me-THIQ-d3 (IS): Q1: 151.2 -> Q3: 135.1 (Collision Energy to be optimized)
Data Presentation
Table 1: Hypothetical HPLC-UV Method Validation Parameters for 5-Me-THIQ
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | 1.5% |
| Limit of Detection (LOD) | Report | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Report | 1.0 µg/mL |
Table 2: Hypothetical LC-MS/MS Method Validation Parameters for 5-Me-THIQ in Plasma
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL |
| Accuracy | 85.0 - 115.0% | 97.2% |
| Precision (%RSD) | ≤ 15.0% | 8.5% |
| Limit of Detection (LOD) | Report | 0.03 ng/mL |
| Limit of Quantification (LOQ) | Report | 0.1 ng/mL |
| Matrix Effect | 85.0 - 115.0% | 92.1% |
| Recovery | Consistent and reproducible | 88.4% |
Visualizations
Caption: A general troubleshooting workflow for analytical issues.
Caption: Troubleshooting guide for peak tailing of 5-Me-THIQ.
Caption: A typical sample preparation workflow for bioanalysis.
References
- 1. jsbms.jp [jsbms.jp]
- 2. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ijstr.org [ijstr.org]
- 5. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the chiral purity of 5-Methyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for improving the chiral purity of 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during synthesis, resolution, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is chiral purity and why is it critical in drug development?
A: Chiral purity, or enantiomeric purity, quantifies the excess of one enantiomer in a mixture of two.[1] It is a critical parameter in drug development because enantiomers of a chiral drug can have different pharmacological activities, efficacies, and safety profiles.[2][3] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1][2] Regulatory agencies like the FDA require detailed information on the stereochemistry of chiral drugs and often recommend the use of single-enantiomer drugs.[3][4]
Q2: What are the primary strategies for obtaining enantiomerically pure this compound?
A: There are three main strategies:
-
Asymmetric Synthesis: This involves synthesizing the desired enantiomer directly using chiral catalysts, auxiliaries, or reagents.[2][5] Methods like asymmetric hydrogenation or transfer hydrogenation of the corresponding dihydroisoquinoline precursor are common.[5]
-
Chiral Resolution: This is the process of separating a racemic mixture into its individual enantiomers.[2] Common techniques include classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography.[3][6]
-
Deracemization: This process converts the unwanted enantiomer in a racemic mixture into the desired one, potentially allowing for a theoretical yield of 100%.[5]
Q3: How is the chiral purity of 5-Me-THIQ typically measured?
A: The most widely used technique is chiral High-Performance Liquid Chromatography (HPLC).[1][2] This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. Other methods include gas chromatography (GC) with a chiral column, polarimetry, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[1]
Q4: My synthesis resulted in a racemic mixture. What is the most common next step to improve chiral purity on a lab scale?
A: For lab-scale synthesis, classical resolution by forming diastereomeric salts is a very common and cost-effective first approach. This involves reacting the racemic 5-Me-THIQ (a base) with a commercially available chiral acid. The resulting diastereomeric salts have different solubilities and can often be separated by fractional crystallization.
Q5: Can the unwanted enantiomer be recycled?
A: Yes. After separating the desired enantiomer, the unwanted one can be recovered. A racemization process can be applied to convert this unwanted enantiomer back into a racemic mixture, which can then be subjected to the resolution process again.[7] This is particularly important for improving the overall yield and cost-effectiveness on an industrial scale.[7]
Improving Chiral Purity: A General Workflow
The process of enhancing the chiral purity of this compound typically follows a structured workflow, from initial synthesis or resolution to final analysis and purification. This diagram illustrates the key decision points and pathways involved.
Caption: General workflow for enhancing the chiral purity of 5-Me-THIQ.
Troubleshooting Guide: Chiral Resolution & Synthesis
This guide addresses common issues encountered during the chemical separation and synthesis of 5-Me-THIQ enantiomers.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| No crystallization occurs after adding the chiral resolving agent. | 1. The diastereomeric salt is highly soluble in the chosen solvent. 2. Solution is not supersaturated; concentration is too low. 3. Impurities in the racemic mixture are inhibiting crystallization. | 1. Change to a less polar solvent or use a solvent/anti-solvent system. 2. Concentrate the solution by slowly evaporating the solvent. Try seeding with a small crystal if available. 3. Purify the starting racemic 5-Me-THIQ by column chromatography or distillation before resolution. |
| Both diastereomeric salts crystallize out together. | 1. The solubilities of the two diastereomeric salts are very similar in the chosen solvent. 2. The solution cooled too rapidly, causing rapid precipitation instead of selective crystallization. | 1. Screen a wider range of solvents or solvent mixtures to find a system with better solubility differentiation. 2. Allow the solution to cool slowly to room temperature, and then gradually cool further in a refrigerator. Avoid agitating the solution during cooling. |
| The enantiomeric excess (e.e.) does not improve after recrystallization. | 1. The material may have reached a eutectic point where the composition of the solid and mother liquor are the same. 2. Potential racemization is occurring under the experimental conditions (e.g., high heat, presence of acid/base).[4] | 1. Try recrystallizing from a different solvent system. 2. Check the stability of 5-Me-THIQ under the resolution conditions. Use milder temperatures for dissolution and avoid prolonged heating. |
| Low yield of the desired enantiomer. | 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Multiple recrystallization steps are required, leading to material loss at each stage. | 1. Cool the crystallization mixture to a lower temperature (e.g., 0 °C or -20 °C) to maximize precipitation. 2. Isolate the unwanted enantiomer from the mother liquor, racemize it, and recycle it back into the resolution process.[7] |
Troubleshooting Guide: Chiral HPLC Analysis
Accurate analysis is key to determining success. This guide focuses on common problems observed during chiral HPLC analysis.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| No separation of enantiomers (single peak observed). | 1. Incorrect chiral stationary phase (CSP) for the analyte. 2. Mobile phase is too strong, eluting both enantiomers too quickly. 3. Inappropriate mobile phase composition (e.g., wrong alcohol modifier). | 1. Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak AD/AS/IC).[8] 2. Decrease the percentage of the polar modifier (e.g., isopropanol, ethanol) in the mobile phase. 3. Try different alcohol modifiers (e.g., switch from isopropanol to ethanol). Add acidic or basic modifiers (e.g., 0.1% TFA or DEA) as 5-Me-THIQ is basic. |
| Poor peak shape (tailing, fronting, or broad peaks). | 1. Tailing: Secondary interactions between the basic analyte and residual acidic silanols on the silica support.[9] 2. Broadening: Column contamination, column aging, or extra-column volume.[10] 3. Contamination: Traces of incompatible solvents (e.g., THF, DCM) in the sample can damage the column.[10] | 1. Add a basic modifier like diethylamine (DEA) or butylamine (typically 0.1-0.5%) to the mobile phase to suppress silanol interactions. 2. Wash the column according to the manufacturer's instructions (e.g., with pure ethanol or isopropanol).[10] Use a guard column to protect the analytical column. 3. Ensure the sample is fully dissolved in the mobile phase and free of prohibited solvents. |
| Inconsistent or drifting retention times. | 1. Column temperature is not stable or controlled. 2. Mobile phase composition is changing over time (e.g., selective evaporation of a volatile component). 3. Column is not fully equilibrated with the mobile phase. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and keep the reservoir bottles capped. 3. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting injections. |
| High backpressure. | 1. Blocked column frit or guard column. 2. Particulate matter from the sample or mobile phase. 3. Precipitation of the sample or buffer on the column. | 1. Disconnect the column and check the system pressure. If high, the blockage is upstream. If it drops, the column or guard column is blocked.[9] 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. 3. Try backflushing the column (if permitted by the manufacturer).[9] If pressure remains high, the column may need to be replaced. |
Visualizing HPLC Troubleshooting Logic
When encountering poor peak shape in chiral HPLC, a logical approach can quickly identify and solve the problem. This decision tree outlines a typical troubleshooting workflow for peak shape issues with a basic analyte like 5-Me-THIQ.
Caption: Decision tree for troubleshooting poor peak shape in chiral HPLC.
Key Experimental Protocols
Protocol 1: Classical Resolution via Diastereomeric Salt Crystallization
This protocol provides a general methodology for the chiral resolution of racemic this compound using a chiral acid.
1. Materials and Reagents:
-
Racemic this compound
-
Chiral resolving agent (e.g., (D)-(-)-Tartaric acid, (1R)-(-)-10-Camphorsulfonic acid)
-
Anhydrous solvents (e.g., Methanol, Ethanol, Acetone)
-
Aqueous base (e.g., 1 M NaOH)
-
Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
2. Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of racemic 5-Me-THIQ in a minimal amount of a suitable warm solvent (e.g., methanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent in the same warm solvent.
-
Note: Starting with 0.5 equivalents of resolving agent can sometimes provide a purer initial crop of crystals.
-
-
Crystallization: Slowly add the chiral acid solution to the 5-Me-THIQ solution with stirring. If no precipitate forms immediately, allow the solution to cool slowly to room temperature. If necessary, induce crystallization by scratching the inside of the flask or adding a seed crystal. Let the flask stand undisturbed for several hours or overnight.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This solid is your first crop of diastereomeric salt.
-
Analysis: Liberate a small sample of the amine from the salt by dissolving it in water, basifying with 1 M NaOH until pH > 11, and extracting with an organic solvent. Dry the organic layer, evaporate the solvent, and analyze the enantiomeric purity of the resulting free amine by chiral HPLC.
-
Recrystallization: If the chiral purity is not satisfactory, recrystallize the diastereomeric salt from a fresh portion of the same or a different solvent system to further enhance its purity. Repeat analysis until the desired purity is achieved.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and add aqueous NaOH until the solution is strongly basic. Extract the liberated 5-Me-THIQ enantiomer with an organic solvent (e.g., CH₂Cl₂). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free base.
Protocol 2: Chiral HPLC Method for Purity Analysis
This protocol outlines a starting point for developing a chiral HPLC method to determine the enantiomeric excess of 5-Me-THIQ.
1. Materials and Equipment:
-
HPLC system with UV detector
-
Chiral column (e.g., CHIRALPAK® AD-H or similar polysaccharide-based column)
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol (EtOH))
-
Basic modifier (e.g., Diethylamine (DEA))
-
Racemic and/or enantioenriched samples of 5-Me-THIQ
2. Example HPLC Conditions:
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
3. Procedure:
-
System Equilibration: Flush the column with the mobile phase at the set flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
Racemic Standard Injection: Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution factor. The resolution between the two peaks should ideally be >1.5 for accurate quantification.
-
Sample Injection: Inject the test sample(s) and record the chromatograms.
-
Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the area of each peak. Determine the enantiomeric excess (% e.e.) using the formula: % e.e. = (|Area1 - Area2| / (Area1 + Area2)) * 100
4. Method Optimization:
-
If separation is poor, systematically vary the ratio of hexane to IPA (e.g., 95:5, 85:15).
-
Try replacing IPA with EtOH, which can sometimes alter selectivity.
-
Adjust the concentration of the basic modifier (DEA) if peak tailing is observed.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veranova.com [veranova.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
5-Methyl-1,2,3,4-tetrahydroisoquinoline storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving 5-Methyl-1,2,3,4-tetrahydroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage conditions. These are summarized in the table below.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: Due to its potential hazards, appropriate personal protective equipment must be worn. This includes chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.
Q3: What are the known incompatibilities of this compound?
A3: This compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.[1]
Storage and Handling Data
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C (Refrigerated) | [3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | [3] |
| Light | Keep in a dark place, protected from light. | [3] |
| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Synthesis Troubleshooting
Problem: Low or no yield in Pictet-Spengler synthesis.
-
Possible Cause 1: Inactive starting materials.
-
Solution: Ensure the purity and reactivity of the starting β-arylethylamine and aldehyde/ketone. Use freshly distilled or purified reagents if necessary.
-
-
Possible Cause 2: Inappropriate reaction conditions.
-
Possible Cause 3: Formation of side products.
-
Solution: Analyze the crude reaction mixture by TLC or LC-MS to identify potential side products. Adjusting the reaction time and temperature may help to minimize their formation.
-
Problem: Difficulty in achieving cyclization in Bischler-Napieralski reaction.
-
Possible Cause 1: Insufficiently activated aromatic ring.
-
Possible Cause 2: Ineffective dehydrating agent.
-
Possible Cause 3: Degradation of starting material or product.
-
Solution: The harsh acidic conditions and high temperatures can sometimes lead to degradation. Monitor the reaction progress carefully and consider using milder conditions if degradation is observed.
-
Purification Troubleshooting
Problem: Oily product that does not crystallize.
-
Possible Cause 1: Presence of impurities.
-
Solution: Impurities can significantly inhibit crystallization. Attempt to purify the oil by column chromatography before another crystallization attempt.
-
-
Possible Cause 2: Inappropriate solvent system.
-
Possible Cause 3: Supersaturation.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.
-
Problem: Poor separation during column chromatography.
-
Possible Cause 1: Inappropriate mobile phase polarity.
-
Solution: The polarity of the eluent is crucial for good separation.[9] If the compound elutes too quickly, decrease the polarity of the mobile phase. If it does not move from the baseline, increase the polarity. A gradient elution may be necessary for complex mixtures.
-
-
Possible Cause 2: Incorrect stationary phase.
-
Possible Cause 3: Sample overloading.
-
Solution: Overloading the column will lead to broad peaks and poor separation. Use an appropriate amount of crude material for the size of your column.
-
Stability and Degradation Troubleshooting
Problem: Compound degrades upon storage.
-
Possible Cause 1: Exposure to air (oxidation).
-
Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]
-
-
Possible Cause 2: Exposure to light (photodegradation).
-
Solution: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[3]
-
-
Possible Cause 3: Inappropriate temperature.
-
Solution: Ensure the compound is stored at the recommended temperature of 2-8°C.[3] Avoid repeated freeze-thaw cycles if the compound is in solution.
-
Problem: Unexpected peaks in analytical chromatogram after an experiment.
-
Possible Cause 1: Thermal degradation.
-
Solution: If the experiment involves heating, the compound may be thermally labile. Consider running the reaction at a lower temperature or for a shorter duration.
-
-
Possible Cause 2: pH-mediated degradation (hydrolysis).
-
Solution: The compound may be unstable in acidic or basic conditions. If the reaction or work-up involves strong acids or bases, consider using milder conditions or neutralizing the mixture promptly.
-
-
Possible Cause 3: Oxidative degradation.
-
Solution: If the reaction is exposed to air for extended periods, or if oxidizing reagents are present, degradation may occur. Consider running the reaction under an inert atmosphere.
-
Experimental Protocols
Representative Synthesis: Pictet-Spengler Reaction
Objective: To synthesize a 1-methyl-1,2,3,4-tetrahydroisoquinoline derivative.
Materials:
-
A suitable β-arylethylamine
-
Acetaldehyde
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the β-arylethylamine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the acid catalyst to the solution while stirring.
-
Add acetaldehyde dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the mixture is basic.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under stress conditions.[12][13][14][15]
Objective: To identify potential degradation products and degradation pathways.
Methodology:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).[13]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a defined period.[13]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and identify any degradation products.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 123593-99-7 [sigmaaldrich.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Home Page [chem.ualberta.ca]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. Biotech Lab Techniques Manual | OER Commons [oercommons.org]
- 10. High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ijrpp.com [ijrpp.com]
- 14. asianjpr.com [asianjpr.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound, like other tetrahydroisoquinoline derivatives, is susceptible to degradation through several mechanisms. The primary factors include:
-
Oxidation: The tetrahydroisoquinoline ring system is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or certain metal ions. The presence of a methyl group can increase the electron density of the ring system, potentially making it more susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the compound.
-
Thermal Degradation: Elevated temperatures can accelerate decomposition reactions. While generally stable at room temperature for short periods, prolonged exposure to high heat should be avoided.
-
Hydrolysis: Although generally less susceptible than compounds with ester or amide groups, extreme pH conditions can potentially lead to hydrolysis or other pH-dependent degradation pathways.
Q2: What are the recommended storage conditions for 5-Me-THIQ samples?
A2: To ensure the long-term stability of 5-Me-THIQ samples, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8°C for long-term storage.
-
Light: Protect from light by storing in amber vials or in a dark location.
-
Atmosphere: For optimal stability, especially for analytical standards or long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent oxidation.
-
Container: Use well-sealed containers to prevent exposure to air and moisture.
Q3: My 5-Me-THIQ sample has changed color. What does this indicate?
A3: A change in color, such as turning yellow or brown, is often an indicator of degradation, likely due to oxidation or photodegradation. It is recommended to use a fresh, pure sample for your experiments. You can verify the purity of the discolored sample using analytical techniques like HPLC or LC-MS/MS.
Q4: Can I dissolve 5-Me-THIQ in any solvent?
A4: While 5-Me-THIQ is soluble in various organic solvents, it's important to consider the solvent's potential to contribute to degradation. For analytical purposes, use high-purity, degassed solvents. Avoid solvents containing peroxides (e.g., older ethers). For biological assays, ensure the chosen solvent is compatible with your experimental system and does not independently cause sample degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of 5-Me-THIQ samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent analytical signal (e.g., in LC-MS) | Sample degradation due to improper storage or handling. | - Prepare fresh stock solutions regularly and store them under the recommended conditions (2-8°C, protected from light, under inert gas if possible). - Use antioxidants, such as ascorbic acid, in your sample diluent for biological samples to prevent auto-oxidation.[1] |
| Adsorption to container surfaces. | - Use silanized glassware or polypropylene tubes to minimize adsorption. | |
| Suboptimal analytical method. | - Optimize LC-MS/MS parameters, including mobile phase composition, column type, and mass transition settings. A reversed-phase C18 or similar column with a mobile phase of methanol and ammonium formate buffer is often a good starting point.[1] | |
| Appearance of unexpected peaks in chromatogram | Presence of degradation products. | - Conduct a forced degradation study to identify potential degradation products and their retention times. - Compare the chromatogram of a fresh sample with an aged or stressed sample. |
| Contamination from solvents or glassware. | - Use high-purity solvents and thoroughly clean all glassware. - Run a blank (solvent injection) to check for system contamination. | |
| Poor recovery during sample extraction from biological matrices | Inefficient extraction method. | - Optimize the extraction solvent and pH. A liquid-liquid extraction with a solvent like dichloromethane at an appropriate pH is a common method.[1] - Consider solid-phase extraction (SPE) for cleaner samples and potentially higher recovery.[1] |
| Degradation during the extraction process. | - Keep samples on ice throughout the extraction procedure. - Add antioxidants to the extraction buffer.[1] |
Quantitative Data Summary
The following table summarizes the expected stability of 5-Me-THIQ under various stress conditions. This data is illustrative and based on typical degradation patterns for tetrahydroisoquinoline derivatives in forced degradation studies. Actual degradation rates will depend on the specific experimental conditions.
| Stress Condition | Typical Conditions | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 5 - 15% | Minor hydrolysis products, potential ring opening under harsh conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | < 5% | Generally stable. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | 15 - 30% | N-oxides, hydroxylated derivatives, and potentially the corresponding isoquinolinium ion. |
| Thermal Degradation | 80°C for 48h (solid state) | 5 - 10% | General decomposition products. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) for 24h | 10 - 25% | Photoisomers, hydroxylated derivatives, and ring cleavage products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 5-Me-THIQ
Objective: To intentionally degrade 5-Me-THIQ under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5-Me-THIQ in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase for analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in methanol to prepare a 1 mg/mL solution for analysis.
-
Photodegradation: Expose a solution of the compound (1 mg/mL in methanol) in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis: Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC or LC-MS/MS method.
Protocol 2: LC-MS/MS Analysis of 5-Me-THIQ in Biological Samples
Objective: To quantify the concentration of 5-Me-THIQ in a biological matrix (e.g., plasma, brain homogenate).
Materials:
-
Biological sample containing 5-Me-THIQ
-
Internal Standard (IS) solution (e.g., deuterated 5-Me-THIQ)
-
Perchloric acid (0.4 M) containing 0.1% EDTA and 0.1% ascorbic acid
-
Ammonium hydroxide solution (28%)
-
Dichloromethane
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 1 mL of the biological sample, add a known amount of the internal standard.
-
Add 1 mL of 0.4 M perchloric acid solution containing EDTA and ascorbic acid to precipitate proteins and prevent oxidation.[1]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of 28% ammonium hydroxide solution to basify the sample.
-
Add 5 mL of dichloromethane, vortex thoroughly, and centrifuge to separate the layers.
-
Transfer the organic (lower) layer to a new tube.
-
Repeat the extraction with another 5 mL of dichloromethane and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 150 x 2.0 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and 5 mM ammonium formate in water.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Use multiple reaction monitoring (MRM) in positive ion mode. Determine the specific precursor and product ion transitions for 5-Me-THIQ and the internal standard.
-
Visualizations
Caption: Workflow for maintaining 5-Me-THIQ sample integrity.
Caption: Major degradation pathways of 5-Me-THIQ.
Caption: Troubleshooting inconsistent analytical results.
References
Validation & Comparative
A Comparative Guide to 5-Methyl-1,2,3,4-tetrahydroisoquinoline and Other Tetrahydroisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) and other structurally related tetrahydroisoquinoline (THIQ) compounds. While direct experimental data for 5-Me-THIQ is limited in publicly available literature, this document offers a comparative framework based on data from well-characterized THIQ analogs. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration of THIQ derivatives for therapeutic applications.
Introduction to Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic molecules of therapeutic interest.[1] This heterocyclic core has been extensively explored as a pharmacophore for a diverse range of biological targets, particularly within the central nervous system (CNS). Modifications to the THIQ backbone, including substitution on the aromatic ring and the nitrogen atom, have yielded compounds with significant affinities for various receptors, including dopamine, serotonin, and adrenergic receptors.[1]
This compound is a simple derivative of the core THIQ structure. Its pharmacological profile is of interest for its potential as a neuroprotective agent and a monoamine oxidase inhibitor.[2] This guide will compare the pharmacological properties of representative THIQ analogs to provide insights into the potential activities of 5-Me-THIQ.
Comparative Pharmacological Data
Due to the limited availability of specific experimental data for this compound, this section presents a comparison of other relevant mono-methylated and substituted THIQ derivatives. The following tables summarize the receptor binding affinities and pharmacokinetic parameters for these selected analogs.
Receptor Binding Affinities
The following table presents the inhibitory constants (Ki) of various THIQ analogs at dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Serotonin 5-HT7 Receptor (Ki, nM) | Reference |
| 6,7-Dimethoxy-THIQ derivative (5s) | - | 1.2 | - | [3] |
| 6,7-Dimethoxy-THIQ derivative (5t) | - | 3.4 | - | [3] |
| 6,7-Dihydroxy-THIQ derivative (6a) | Modest Affinity | 2 | - | [4] |
| Indanone-THIQ derivative (1c) | - | - | 0.5 | [5] |
| Indanone-THIQ derivative (2a) | >1000 | >1000 | 1.2 | [5] |
Note: Specific Ki values for D2 receptors for compounds 5s, 5t, and 6a were not explicitly provided in the cited source, but selectivity for D3 over D2 was noted.
Pharmacokinetic Parameters
The table below outlines the pharmacokinetic properties of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), a close structural analog of 5-Me-THIQ.
| Compound | Administration Route | Dose (mg/kg) | % Excreted Unchanged (24h) | Major Metabolites | Brain Penetration | Reference |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) | Oral (in rats) | 50 | 72% | 4-hydroxy-1MeTIQ (8.7%), 2-methyl-1MeTIQ (0.7%) | Yes, brain concentration was 4.5-fold higher than blood | [6] |
Signaling Pathways
Tetrahydroisoquinolines often exert their effects by modulating G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors. The activation of these receptors initiates intracellular signaling cascades that mediate the physiological response.
Gq-Coupled Receptor Signaling
Many serotonin receptors, such as the 5-HT2A receptor, are coupled to Gq proteins.[7] Ligand binding to these receptors activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to various cellular responses.[8]
Caption: Gq-coupled GPCR signaling cascade.
Gs-Coupled Receptor Signaling
Dopamine D1-like receptors and some serotonin receptors (e.g., 5-HT7) are coupled to Gs proteins.[4][9] Ligand binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA) and other downstream effectors.
Caption: Gs-coupled GPCR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the pharmacological properties of THIQ compounds.
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
I. Materials:
-
Receptor Source: Membranes from cells stably expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT2A receptors) or from dissected brain tissue (e.g., rat striatum).[10]
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors).[10]
-
Test Compound: The unlabeled compound to be tested (e.g., 5-Me-THIQ).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM haloperidol for D2 receptors).[11]
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[10]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
96-well Filter Plates: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10]
-
Scintillation Cocktail and Counter.
II. Procedure:
-
Membrane Preparation: Homogenize the cell pellet or tissue in ice-cold buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[3][11]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester to separate the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[10][11]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[3]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[3]
Intracellular Calcium Mobilization Assay
This functional assay is used to measure the ability of a compound to activate Gq-coupled receptors.[8][11]
I. Materials:
-
Cell Line: A cell line stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells expressing the 5-HT2A receptor).
-
Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fluo-8 AM.[8]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Test Compound and Reference Agonist.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with an injector.
II. Procedure:
-
Cell Plating: Seed the cells into the 96-well plates and allow them to adhere and grow to near confluency.[11]
-
Dye Loading: Wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye solution for 30-60 minutes at 37°C.[8][11]
-
Compound Preparation: Prepare serial dilutions of the test compound and a known reference agonist in the assay buffer.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Use the instrument's injector to add the test compound or reference agonist to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.[8]
-
-
Data Analysis: Calculate the change in fluorescence (peak response - baseline). Plot the change in fluorescence against the log concentration of the compound to determine the EC50 value (for agonists) or IC50 value (for antagonists).[11]
Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetic properties of a THIQ compound in rodents.
I. Animals and Dosing:
-
Use adult male rats (e.g., Sprague-Dawley).
-
Administer the test compound via the desired route (e.g., oral gavage or intravenous injection).
II. Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
At the final time point, euthanize the animals and collect brain tissue.
III. Sample Analysis:
-
Process blood samples to obtain plasma.
-
Homogenize brain tissue.
-
Analyze the concentration of the test compound and its potential metabolites in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
IV. Data Analysis:
-
Calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Determine the brain-to-plasma concentration ratio to assess blood-brain barrier penetration.
Conclusion
The tetrahydroisoquinoline scaffold remains a fertile ground for the discovery of novel CNS-active agents. While specific experimental data for this compound is currently lacking in the reviewed literature, the comparative data from other THIQ analogs provide a valuable foundation for predicting its potential biological activities. The methyl substitution at the 5-position is likely to influence the compound's lipophilicity and steric interactions with receptor binding pockets, thereby modulating its affinity and selectivity profile. Further experimental investigation is warranted to fully elucidate the pharmacological properties of 5-Me-THIQ and its therapeutic potential. The protocols and comparative data presented in this guide offer a robust starting point for such research endeavors.
References
- 1. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride [myskinrecipes.com]
- 3. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Contrasting effects of catecholic and O-methylated tetrahydroisoquinolines on hydroxyl radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Biological Activity of 5-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) derivatives. The information is supported by experimental data from peer-reviewed studies, with a focus on antitubercular and anticancer activities.
Derivatives of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold are widely recognized for their diverse pharmacological properties. The strategic placement of a methyl group at the 5-position of the THIQ nucleus has been explored as a means to modulate the biological activity of these compounds. This guide summarizes the key findings on the antitubercular and anticancer activities of various 5-Me-THIQ derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Antitubercular Activity of 5,8-Disubstituted this compound Derivatives
A study by Lu et al. investigated a series of 5,8-disubstituted tetrahydroisoquinolines as potential inhibitors of Mycobacterium tuberculosis (M. tb). The study revealed that the nature of the substituent at the 5-position, including a methyl group, significantly influences the antitubercular activity. A broad trend of improved potency was observed with higher lipophilicity.[1][2]
Quantitative Data: Antitubercular Activity
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined against M. tb H37Rv. The results for selected 5-methyl derivatives are summarized in the table below.
| Compound ID | 5-Substituent | 8-Substituent | N-Substituent | MIC (µg/mL)[1][2] |
| 1 | Methyl | N-methylpiperazine | 4-(trifluoromethyl)benzyl | >50 |
| 2 | Methyl | N-methylpiperazine | 4-chlorobenzoyl | 2.6 |
| 3 | Methyl | N-methylpiperazine | 4-chlorobenzyl | 2.6 |
| 4 | Methyl | N-methylpiperazine | 4-chlorobenzylsulfonyl | 1.8 |
| 5 | Methyl | N-methylpiperazine | [4-(4-chlorophenyl)thiazol-2-yl]methyl | 1.3 |
Experimental Protocols
The key intermediate for the synthesis of the 5-methyl-THIQ derivatives was prepared from the commercially available 5-methyl-8-bromoisoquinoline. The synthesis involves the reduction of the isoquinoline ring.[2]
-
Reaction: 5-methyl-8-bromoisoquinoline is treated with sodium cyanoborohydride (NaCNBH₃) and boron trifluoride etherate (BF₃·Et₂O) in methanol (MeOH).
-
Conditions: The reaction mixture is heated to reflux for 22 hours.[2]
The N-substituents were introduced via standard coupling reactions, such as reductive amination or acylation, with the corresponding aldehydes, acyl chlorides, or sulfonyl chlorides.[2]
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Procedure:
-
Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.
-
A culture of M. tb H37Rv is added to each well.
-
The plates are incubated for 7 days at 37°C.
-
Alamar Blue solution and 20% Tween 80 are added to each well, and the plates are re-incubated for 24 hours.
-
-
Endpoint: The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.[1]
Anticancer Activity of 1,2,3,4-Tetrahydroisoquinoline Derivatives
While specific studies focusing on a series of 5-methyl-THIQ derivatives in cancer are limited, broader studies on THIQ analogs have demonstrated their potential as anticancer agents, often targeting crucial cellular pathways like NF-κB signaling.[3] The substitution pattern on the THIQ core is critical for the antiproliferative activity. For instance, a methoxy group at certain positions has been shown to enhance anticancer activity.[3]
Quantitative Data: Anticancer Activity
A study on potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting the NF-κB signaling pathway provides GI₅₀ values against various human cancer cell lines. Although this study does not specifically focus on 5-methyl derivatives, it highlights the potential of the THIQ scaffold.
| Compound ID | R3-Substituent | GI₅₀ (µM) - A549 (Lung)[3] | GI₅₀ (µM) - HCT116 (Colon)[3] | GI₅₀ (µM) - MDA-MB-231 (Breast)[3] |
| 5a | H | 2.861 | 3.167 | 3.011 |
| 5b | F | 2.503 | 2.894 | 2.765 |
| 5c | Cl | 2.441 | 2.574 | 2.603 |
| 5d | OCH₃ | 1.891 | 1.591 | 2.281 |
Experimental Protocols
-
Cell Lines: Human cancer cell lines (e.g., A549, HCT116, MDA-MB-231).
-
Procedure:
-
Cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are treated with various concentrations of the test compounds for 48 hours.
-
Cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) dye.
-
The protein-bound dye is solubilized with a Tris base solution.
-
-
Endpoint: The absorbance is measured at 515 nm, and the GI₅₀ (concentration causing 50% growth inhibition) is calculated.[3]
Conclusion
The available data indicates that this compound derivatives are a promising class of compounds with potential antitubercular activity. The structure-activity relationship studies highlight the importance of the substitution pattern on the THIQ core and the N-substituent for biological activity. While specific comparative data for other biological activities of 5-methyl-THIQ derivatives is still emerging, the broader class of THIQs has shown significant potential as anticancer agents by targeting key signaling pathways. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of 5-methyl-THIQ derivatives is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers interested in the development of novel drugs based on this versatile scaffold.
References
- 1. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline's Neuroprotective Potential in Preclinical Models
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the neuroprotective effects of 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQL) and its better-studied isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). Due to a scarcity of specific quantitative data on 5-Me-THIQL, this document will focus on the extensively researched neuroprotective properties of 1-MeTIQ, drawing comparisons with other neuroprotective agents in relevant preclinical models of neurodegeneration.
While direct evidence for the neuroprotective efficacy of 5-Me-THIQL is limited in publicly available research, studies on substituted 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives suggest that the position of substitution on the isoquinoline ring is crucial for activity. For instance, hydroxylated derivatives of 1-MeTIQ have demonstrated greater neuroprotective effects than the parent compound in in vitro models.[1][2] This indicates that methylation at the 5-position could modulate the neuroprotective profile, though further investigation is required to establish its specific effects.
This guide will therefore utilize 1-MeTIQ as the primary subject of analysis, given its established neuroprotective profile in models of Parkinson's and Alzheimer's disease. We will compare its efficacy with that of other neuroprotective compounds to provide a comprehensive overview for researchers in the field.
Comparative Efficacy in a Parkinson's Disease Model
In a preclinical study, the neuroprotective effects of 1-MeTIQ were evaluated in a rat model of Parkinson's disease induced by the neurotoxin 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ). The study demonstrated that 1-MeTIQ could counteract the behavioral and neurochemical deficits induced by 1BnTIQ.[3][4]
| Compound | Dose | Model | Key Outcomes | Reference |
| 1-MeTIQ | 25 and 50 mg/kg | 1BnTIQ-induced Parkinsonism in rats | - Completely antagonized 1BnTIQ-induced hyperactivity. - Reversed the 1BnTIQ-induced reduction in dopamine concentration in brain structures. | [3][4] |
| 1BnTIQ (neurotoxin) | 25 mg/kg | 1BnTIQ-induced Parkinsonism in rats | - Induced hyperactivity. - Caused a reduction in dopamine concentration. | [3][4] |
Neuroprotective Effects in an Alzheimer's Disease Model
The neuroprotective properties of 1-MeTIQ have also been investigated in a model of Alzheimer's disease, where it was shown to protect against β-amyloid (Aβ)-induced synaptic protein loss in primary hippocampal neurons. Its efficacy was compared to that of the well-known NMDA receptor antagonist, MK-801.[5]
| Compound | Concentration | Model | Key Outcomes | Reference |
| 1-MeTIQ | 500 μM | Aβ-induced synaptotoxicity in primary hippocampal neurons | - Significantly ameliorated the Aβ-induced reduction in the surface expression of NR1, PSD-95, and synaptophysin. - Reduced the levels of reactive oxygen species (ROS). | [5] |
| MK-801 | 0.5 μM | Aβ-induced synaptotoxicity in primary hippocampal neurons | - Prevented Aβ-induced loss of synaptic proteins. | [5] |
Experimental Protocols
In Vivo Model of Parkinson's Disease
Induction of Parkinsonism: Male Wistar rats are administered with the neurotoxin 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) at a dose of 25 mg/kg, intraperitoneally (i.p.), for 14 consecutive days to induce parkinsonian-like symptoms.
Treatment: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is administered i.p. at doses of 25 and 50 mg/kg, 20 minutes before each 1BnTIQ injection.
Behavioral Assessment: Locomotor activity is assessed to measure the effects of the compounds on motor function.
Neurochemical Analysis: Post-mortem analysis of brain tissue (striatum and nucleus accumbens) is conducted using high-performance liquid chromatography (HPLC) to determine the concentrations of dopamine and its metabolites.
In Vitro Model of Alzheimer's Disease
Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat brains.
Induction of Synaptotoxicity: Mature neurons (21 days in vitro) are exposed to 10 μM of synthetic Aβ1-40 for 72 hours.
Treatment: 1-MeTIQ (500 μM) or MK-801 (0.5 μM) is co-administered with Aβ1-40.
Analysis of Synaptic Proteins: The surface expression of synaptic proteins (NR1 subunit of the NMDA receptor, PSD-95, and synaptophysin) is quantified using immunocytochemistry and Western blotting.
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes to assess oxidative stress.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of 1-MeTIQ are believed to be mediated through multiple mechanisms. One of the key pathways involves its function as a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor, which mitigates excitotoxicity.[5] Additionally, 1-MeTIQ has been shown to act as a scavenger of free radicals, thereby reducing oxidative stress, a common pathological feature in many neurodegenerative diseases.[5][6]
Caption: Putative neuroprotective signaling pathways of 1-MeTIQ.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound in an in vivo model of neurodegeneration.
Caption: In vivo experimental workflow for neuroprotection studies.
References
- 1. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1MeTIQ provides protection against Aβ-induced reduction of surface expression of synaptic proteins and inhibits H₂O₂-induced oxidative stress in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Validation of 5-Methyl-1,2,3,4-tetrahydroisoquinoline Efficacy: A Comparative Guide for Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), a close structural analog of 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ). Due to a lack of extensive in vivo data for 5-Me-THIQ in publicly available literature, this guide leverages the significant research on 1-MeTIQ to provide a framework for evaluating the potential neuroprotective effects of this class of compounds. The experimental protocols and comparative data presented herein are based on studies of 1-MeTIQ and its derivatives and can serve as a valuable resource for planning and executing in vivo validation studies for 5-Me-THIQ and other novel tetrahydroisoquinoline analogs.
Comparative Efficacy of 1-MeTIQ Analogs in a Parkinson's Disease Model
The neuroprotective effects of 1-MeTIQ and its hydroxylated derivatives have been investigated in a mouse model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Pretreatment with these compounds has been shown to prevent the induction of parkinsonism and suppress the reduction of brain dopamine levels.[1]
| Compound | Animal Model | Key Efficacy Endpoints | Outcome |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) | C57BL Mouse (MPTP-induced) | Prevention of bradykinesia (Pole Test), Striatal dopamine levels | Significant prevention of motor deficits and suppression of dopamine reduction.[1] |
| (R)-1-MeTIQ | Mouse (TIQ-induced) | Prevention of bradykinesia, Protection of tyrosine hydroxylase-positive cells, Striatal dopamine and metabolite levels | Protected against neurotoxin-induced loss of dopaminergic neurons and prevented the reduction in dopamine levels.[2] |
| (S)-1-MeTIQ | Mouse (TIQ-induced) | Prevention of bradykinesia, Protection of tyrosine hydroxylase-positive cells | Induced moderate bradykinesia on its own and did not prevent the loss of dopaminergic neurons.[2] |
| 6-Hydroxy-1-MeTIQ | C57BL Mouse (MPTP-induced) | Prevention of bradykinesia (Pole Test), Striatal dopamine levels | Showed the greatest preventive activity among the hydroxylated derivatives tested.[1] |
| N-Propargyl-1-MeTIQ | Mouse (MPTP-induced) | Prevention of bradykinesia, Striatal dopamine content, Nigral tyrosine hydroxylase-positive cells, Dopamine transporter expression | Enhanced neuroprotective effects compared to 1-MeTIQ, blocking the reduction in dopamine content and neuronal loss.[3][4] |
Experimental Protocols
In Vivo Neuroprotection Study in an MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes a typical experimental workflow to assess the neuroprotective efficacy of a test compound like 5-Me-THIQ, using 1-MeTIQ as a positive control.
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).
-
Group 2: MPTP only.
-
Group 3: Test Compound (e.g., 5-Me-THIQ) + MPTP.
-
Group 4: Positive Control (e.g., 1-MeTIQ) + MPTP.
3. Drug Administration:
-
Test and Control Compounds: Administer the test compound and 1-MeTIQ intraperitoneally (i.p.) or via oral gavage for a specified period (e.g., 7 consecutive days) before MPTP administration. The dosage should be determined from preliminary dose-response studies.
-
MPTP Administration: On the final day of pretreatment, administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
4. Behavioral Assessment (e.g., Pole Test):
-
Timeline: Perform the pole test 7 days after the final MPTP injection.
-
Apparatus: A wooden pole (1 cm in diameter, 50 cm in height) with a rough surface, placed vertically in a home cage.
-
Procedure:
-
Place the mouse head-upward on the top of the pole.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the floor (T-total).
-
Conduct three trials for each mouse and average the results.
-
5. Neurochemical Analysis (HPLC):
-
Timeline: Immediately after the behavioral assessment, euthanize the mice.
-
Procedure:
-
Rapidly dissect the striatum on ice.
-
Homogenize the tissue in a solution containing a known concentration of an internal standard.
-
Centrifuge the homogenate and filter the supernatant.
-
Analyze the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
6. Histological Analysis (Immunohistochemistry):
-
Procedure:
-
Perfuse a subset of animals with paraformaldehyde.
-
Dissect the brains and prepare coronal sections of the substantia nigra.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons.
-
Quantify the number of TH-positive neurons using stereological methods.
-
Signaling Pathways
The neuroprotective mechanism of 1-MeTIQ is believed to involve multiple pathways, primarily centered around the mitigation of oxidative stress and the modulation of dopamine metabolism.[5] As a close analog, 5-Me-THIQ may share similar mechanisms of action.
A key neurotoxic event in Parkinson's disease models like MPTP is the inhibition of Complex I in the mitochondrial electron transport chain, leading to increased production of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can trigger apoptotic pathways, leading to neuronal cell death. 1-MeTIQ has been shown to act as a free radical scavenger and a reversible inhibitor of monoamine oxidase (MAO), the enzyme responsible for converting MPTP to its toxic metabolite MPP+ and for the breakdown of dopamine, which can also generate ROS.[5] By inhibiting MAO, 1-MeTIQ can reduce the production of MPP+ and decrease the oxidative stress associated with dopamine catabolism.
Logical Relationships in Efficacy Assessment
The validation of a neuroprotective compound in vivo requires a multi-faceted approach, correlating neurochemical and histological changes with functional behavioral outcomes. A successful neuroprotective agent is expected to not only preserve neuronal integrity and neurotransmitter levels but also translate these cellular effects into improved motor function.
References
- 1. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneuropsychiatry.org [jneuropsychiatry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ): A Comparative Analysis of its Monoamine Oxidase Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Methyl-1,2,3,4-tetrahydroisoquinoline's Performance Against Established Monoamine Oxidase Inhibitors, Supported by Experimental Data.
Introduction
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous compound found in the mammalian brain that has garnered significant interest for its neuroprotective properties.[] One of its key mechanisms of action is the inhibition of monoamine oxidases (MAO), enzymes crucial in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2][3] This guide provides a comparative analysis of 1-MeTIQ's MAO inhibitory activity against a selection of well-characterized MAO inhibitors (MAOIs), presenting quantitative data, detailed experimental protocols, and relevant biochemical pathways. The information presented herein is intended to support further research and drug development efforts in the field of neuropharmacology.
Quantitative Comparison of MAO Inhibitory Activity
The inhibitory potency of 1-MeTIQ and other MAOIs is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). The table below summarizes these values for MAO-A and MAO-B, providing a direct comparison of their potency and selectivity.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-A Ki (µM) | MAO-B Ki (µM) | Selectivity | Mechanism of Action |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) | ~571 (Km) | ~463 (Km) | - | - | Non-selective | Reversible |
| Clorgyline | 0.011 | - | - | - | MAO-A Selective | Irreversible |
| Selegiline (L-Deprenyl) | - | 0.018 | - | - | MAO-B Selective | Irreversible |
| Moclobemide | 1.2 | 27 | - | - | MAO-A Selective | Reversible |
| Pargyline | - | 0.404 | - | - | MAO-B Selective | Irreversible |
| Tranylcypromine | 0.9 | 1.1 | - | - | Non-selective | Irreversible |
Note: The values for 1-MeTIQ are presented as Michaelis-Menten constants (Km) for its oxidation by MAO-A and MAO-B, as direct IC50 or Ki values for its inhibitory activity were not available in the reviewed literature. A lower Km value can indicate a higher affinity of the enzyme for the substrate. Data for other inhibitors are compiled from various sources.
Experimental Protocols
The determination of MAO inhibitory activity is crucial for the characterization of novel compounds. A widely used method is the in vitro fluorometric assay, which measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.
In Vitro Fluorometric Monoamine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Test compound (e.g., 1-MeTIQ) and known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and known inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes, substrate, fluorescent probe, and HRP in assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Include wells for a positive control (known inhibitor) and a negative control (vehicle).
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate, fluorescent probe, and HRP to all wells.
-
Signal Detection: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex® Red) over a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
References
- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published results for 5-Methyl-1,2,3,4-tetrahydroisoquinoline activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of 5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ). Due to the limited availability of published data specifically for this positional isomer, this document leverages structure-activity relationship (SAR) insights from the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds. For a comprehensive comparison, data for the well-characterized isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), and the parent compound, THIQ, are included where relevant.
Data Presentation
The following tables summarize the available quantitative data for 5-Me-THIQ and its comparators.
Table 1: Inhibitory Activity against Mycobacterium tuberculosis ATP Synthase
| Compound | 5-Position Substituent | 8-Position Substituent | IC₅₀ (µg/mL) | Reference |
| Analog of 143 | Methyl | N-methylpiperazine | >100 | [1] |
Note: The specific compound is an analog of compound 143 from the cited study, featuring a methyl group at the 5-position.
Table 2: Comparative Overview of Biological Activities for THIQ Derivatives
| Compound | Biological Target/Activity | Reported Effect | Quantitative Data |
| This compound (5-Me-THIQ) | Mycobacterium tuberculosis ATP Synthase | Weak inhibition | IC₅₀ > 100 µg/mL |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) | Monoamine Oxidase (MAO-A and MAO-B) | Inhibition | Not specified in reviews |
| Dopaminergic Systems | Neuroprotection, modulation of dopamine metabolism | Not specified in reviews | |
| Antidepressant-like effects | Observed in animal models | Not specified in reviews | |
| 1,2,3,4-tetrahydroisoquinoline (THIQ) | Dopaminergic Systems | Weak effect on spontaneous nigral dopaminergic discharge | No significant effect at 0.01-30 mg/kg |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 5-Me-THIQ are not extensively available in the reviewed literature. However, general methodologies for the synthesis and analysis of THIQ derivatives are well-established.
Synthesis of Tetrahydroisoquinolines
The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is commonly achieved through several established methods, including the Pictet-Spengler and Bischler-Napieralski reactions.[1]
Pictet-Spengler Reaction: This method involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the THIQ ring system.[1]
Bischler-Napieralski Reaction: This synthesis route involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the corresponding THIQ.[1]
Biological Assays
Monoamine Oxidase (MAO) Inhibition Assay: The inhibitory activity of compounds against MAO-A and MAO-B can be determined using fluorometric or radiometric assays. These assays typically measure the production of a specific metabolite from a substrate (e.g., kynuramine) in the presence and absence of the test compound.
Dopamine Receptor Binding Assay: The affinity of compounds for dopamine receptors (e.g., D1, D2, D3) is assessed through radioligand binding assays. This involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the test compound to determine its binding affinity (Ki).
Mandatory Visualization
Signaling Pathway of THIQ Derivatives Affecting Dopaminergic Neurotransmission
Caption: General mechanism of THIQ derivatives on dopaminergic signaling.
Experimental Workflow for Synthesis and Evaluation of THIQ Derivatives
Caption: General workflow for the synthesis and biological testing of THIQ analogs.
References
Safety Operating Guide
Proper Disposal of 5-Methyl-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Methyl-1,2,3,4-tetrahydroisoquinoline, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Researchers, scientists, and drug development professionals must handle the disposal of this compound as a hazardous waste stream. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, assuming hazards similar to its parent compounds, 1,2,3,4-tetrahydroisoquinoline and 1,2,3,4-tetrahydroquinoline. These related compounds are known to be toxic if swallowed, cause skin irritation, and are suspected of causing cancer.[1] Therefore, under no circumstances should this chemical be disposed of via sanitary sewers or in regular laboratory trash.[2]
Immediate Safety and Handling for Disposal
Prior to initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including but not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification: this compound must be classified as a hazardous chemical waste.[2][3] Do not mix this waste with other chemical waste streams unless compatibility has been verified to avoid potentially hazardous reactions.[4]
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The original container, if empty and in good condition, can be used.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Keep the container securely closed at all times, except when adding waste.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[2]
-
Provide the EHS or contractor with a complete and accurate description of the waste, including its composition and any known hazards.
-
-
Record Keeping: Maintain a log of the accumulated hazardous waste, noting the chemical name, quantity, and date of generation. This documentation is crucial for regulatory compliance.
Summary of Hazard Data for Related Compounds
The following table summarizes the known hazards of compounds structurally related to this compound, which should be considered as potential hazards for the methylated analogue.
| Hazard Statement | 1,2,3,4-tetrahydroisoquinoline | 1,2,3,4-tetrahydroquinoline |
| Signal Word | Danger | Danger[1] |
| Toxicity | Toxic if swallowed | Toxic if swallowed |
| Skin Irritation | Causes skin irritation[1] | Causes skin irritation[1] |
| Carcinogenicity | May cause cancer[1] | May cause cancer[1] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects | Not specified |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. Always consult your institution's specific policies and procedures for chemical waste management.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
